Flurbiprofen-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)(313C)propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1+1D3 |
InChI Key |
SYTBZMRGLBWNTM-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Flurbiprofen-13C,d3 in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetics (DMPK) studies, the demand for precision, accuracy, and robustness is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for meeting these rigorous requirements. This technical guide delves into the specific application and significance of Flurbiprofen-13C,d3 as an internal standard in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound is a stable isotope-labeled analog of Flurbiprofen. In this molecule, three hydrogen atoms have been replaced by their heavier isotope, deuterium (d3), and a carbon atom has been replaced by its heavier isotope, carbon-13 (13C). This labeling results in a molecule that is chemically identical to Flurbiprofen but has a higher molecular weight. This mass difference is the key to its utility in bioanalysis.
The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry. The fundamental principle of this technique is the addition of a known quantity of the stable isotope-labeled standard to an unknown sample prior to any sample preparation steps. Because the labeled standard (this compound) and the unlabeled analyte (Flurbiprofen) exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variability in the analytical process will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly accurate and precise quantification of the analyte, even in complex biological matrices such as plasma, serum, or urine.
The use of a stable isotope-labeled internal standard like this compound is widely recognized to significantly improve assay performance by compensating for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for an LC-MS/MS method for the analysis of Flurbiprofen using a stable isotope-labeled internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Flurbiprofen | 243.2 | 199.2 | Negative |
| This compound | 247.2 | 203.2 | Negative |
Note: The exact mass transitions for this compound may vary depending on the position of the stable isotopes.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Typical Value |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with formic or acetic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Retention Time | 1.5 - 3.0 min |
| Linearity Range | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
Detailed Experimental Protocol: LC-MS/MS Analysis of Flurbiprofen in Human Plasma
This section outlines a representative experimental protocol for the quantification of Flurbiprofen in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-2.6 min: Return to 20% B
-
2.6-3.5 min: Equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: 243.2 -> 199.2
-
This compound: 247.2 -> 203.2
-
-
Dwell Time: 100 ms per transition.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the logical workflow of a typical bioanalytical method utilizing an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Signaling Pathway of Flurbiprofen's Mechanism of Action
While the primary focus of this guide is the bioanalytical application of this compound, it is pertinent to understand the pharmacological context of Flurbiprofen. The diagram below illustrates its mechanism of action as a non-steroidal anti-inflammatory drug.
Caption: Flurbiprofen's inhibition of COX-1 and COX-2.
A Technical Guide to Flurbiprofen-13C,d3: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of Flurbiprofen-13C,d3. This isotopically labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen is a critical tool in pharmacokinetic and metabolic studies. This document details experimental protocols and presents quantitative data in a clear, accessible format.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled version of Flurbiprofen, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] The labeling involves the incorporation of one carbon-13 atom and three deuterium atoms, which imparts a higher molecular weight without significantly altering its chemical properties. This makes it an ideal internal standard for quantitative mass spectrometry-based assays.
The chemical structure of this compound is illustrated below:
Figure 1: Chemical Structure of this compound. The positions of the carbon-13 and deuterium labels are typically on the propionic acid moiety.
A summary of the key physicochemical properties of Flurbiprofen and its isotopically labeled form is presented in Table 1 .
| Property | Flurbiprofen | This compound | Reference |
| Molecular Formula | C₁₅H₁₃FO₂ | C₁₄¹³CH₁₀D₃FO₂ | [2] |
| Molar Mass | 244.26 g/mol | ~248.29 g/mol | [2] |
| Appearance | White to off-white crystalline powder | - | |
| Solubility | Practically insoluble in water, freely soluble in acetone, methanol, and ethanol. | - |
Synthesis of Isotopically Labeled Flurbiprofen
Example Protocol: Deuteration of Flurbiprofen
A method for the direct and multiple deuterium-incorporation into the aromatic C-H bonds of Flurbiprofen has been reported using a platinum catalyst (Pt/C) in a mixture of 2-propanol and deuterium oxide (D₂O).[3] This method, while targeting the aromatic rings, demonstrates a feasible approach for deuterium labeling. For labeling the methyl group (d3), a starting material containing a trideuterated methyl group would be required in a synthetic sequence leading to the propionic acid side chain. The ¹³C label is typically introduced using a ¹³C-labeled reactant at a key step in the synthesis of the propionic acid moiety.
Analytical Methodologies
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Flurbiprofen in biological matrices such as plasma.
LC-MS/MS Method for Flurbiprofen Quantification in Plasma
This section outlines a representative experimental protocol for the analysis of Flurbiprofen in rat plasma using this compound as an internal standard.
3.1.1. Sample Preparation
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometry Conditions
Mass spectrometry is typically performed using a triple quadrupole instrument in negative electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Flurbiprofen and its labeled internal standard are provided in Table 2 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Flurbiprofen | 243.1 | 199.1 |
| Flurbiprofen-d3 | 246.1 | 202.1 |
(Note: The m/z for this compound would be approximately 248.1, with a corresponding shift in the product ion.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the isotopic labels. While specific NMR data for the dual-labeled compound is not publicly available, the known ¹H and ¹³C chemical shifts of Flurbiprofen provide a reference for interpretation.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Flurbiprofen
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~1.5 | d | -CH₃ | [4][5] |
| ¹H | ~3.7 | q | -CH- | [4][5] |
| ¹H | 7.1-7.6 | m | Aromatic protons | [2][4][5][6] |
| ¹³C | ~18.5 | -CH₃ | [4] | |
| ¹³C | ~45.0 | -CH- | [4] | |
| ¹³C | 115-160 | Aromatic carbons | [4] | |
| ¹³C | ~180 | -COOH | [5] |
In the ¹H NMR spectrum of this compound, the signal for the methyl protons would be absent due to deuteration. In the ¹³C NMR spectrum, the signal for the labeled carbon would exhibit a ¹³C-¹³C coupling if adjacent to another ¹³C or a change in multiplicity due to coupling with deuterium.
Biological Activity and Signaling Pathway
Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Flurbiprofen's mechanism of action via inhibition of COX-1 and COX-2.
Experimental Workflow for a Pharmacokinetic Study
The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies. The following diagram illustrates a typical workflow.
Caption: A standard workflow for a pharmacokinetic study using an isotopic internal standard.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide has provided a comprehensive overview of its chemical properties, analytical methodologies, and its role in understanding the biological activity of Flurbiprofen. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and proteomics, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles and practical applications of stable isotope-labeled internal standards (SIL-IS), a cornerstone of modern bioanalytical techniques. The use of SIL-IS in conjunction with mass spectrometry has revolutionized the ability to obtain reliable and reproducible quantitative data from complex biological matrices.
The Core Principle: Mitigating Variability
The primary purpose of employing a stable isotope-labeled internal standard is to account for and correct variability throughout the analytical workflow. An ideal SIL-IS is chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[1] This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically with the analyte and experiences the same effects of sample preparation, extraction efficiency, and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of the SIL-IS to each sample at the earliest stage of preparation, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratiometric approach effectively normalizes for variations, leading to significantly improved data quality.[1]
Key Advantages of Employing Stable Isotope-Labeled Internal Standards
The integration of SIL-IS into quantitative workflows offers a multitude of advantages over other internal and external standardization methods. These benefits are critical for meeting the stringent requirements of regulatory bodies and ensuring the integrity of research and development data.
-
Enhanced Accuracy and Precision: By compensating for variations in sample extraction, potential analyte degradation, and instrument response, SIL-IS significantly improves the accuracy and precision of measurements.[2]
-
Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex environments containing numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same manner as the analyte, their ratio remains constant, thus providing an accurate quantification.
-
Improved Sensitivity and Specificity: The use of SIL-IS can enhance the signal-to-noise ratio, leading to lower limits of quantification and improved detection of low-abundance analytes.
-
Robustness and Reproducibility: Methods employing SIL-IS are generally more robust and reproducible across different laboratories and analytical platforms, a critical factor in drug development and clinical trials.
Quantitative Comparison: The Impact of SIL-IS on Assay Performance
The theoretical advantages of using a stable isotope-labeled internal standard are borne out in practice, as demonstrated by the improved performance of bioanalytical methods. The following tables summarize key validation parameters for the quantification of the anti-cancer drug Lenvatinib in human plasma, illustrating the high level of accuracy and precision achievable with a SIL-IS.
| Calibration Curve Linearity | |
| Concentration Range | 0.50–2000 ng/mL |
| Mean R-value | 0.999 ± 0.001 |
| Accuracy Range | 95.9% to 105% |
| Precision (CV%) | ≤ 5.0% |
| Intra-Day and Inter-Day Accuracy and Precision | |||
| QC Level | Intra-Day CV% | Intra-Day Accuracy% | Inter-Day CV% |
| LLOQ (0.50 ng/mL) | 10.0 | 98.4 | 11.3 |
| Low QC (1.50 ng/mL) | 6.4 | 109.0 | 6.8 |
| Medium QC (150 ng/mL) | 3.0 | 96.3 | 4.0 |
| High QC (1500 ng/mL) | 2.5 | 99.4 | 3.1 |
Data adapted from a study on Lenvatinib quantification in human plasma.
Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with a SIL-Internal Standard
This section provides a representative, detailed methodology for the quantification of a small molecule drug in human plasma, employing a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
Analyte and its corresponding stable isotope-labeled internal standard (e.g., Deuterium-labeled).
-
Human plasma (with appropriate anticoagulant).
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade).
-
Ultrapure water.
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer).
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working solutions for the calibration curve standards and quality control (QC) samples by serial dilution in 50:50 methanol:water.
-
Prepare a working solution of the SIL-IS at a concentration that yields a robust signal in the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of methanol (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL-IS by direct infusion of the individual compounds.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS for each sample, calibrator, and QC.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the best fit for the calibration curve.
-
Calculate the concentration of the analyte in the unknown samples and QCs using the regression equation from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method utilizing a stable isotope-labeled internal standard, from sample receipt to final data analysis.
Caption: Bioanalytical workflow using SIL-IS.
Caption: Principle of SIL-IS in mitigating variability.
Conclusion
The use of stable isotope-labeled internal standards represents the gold standard in quantitative bioanalysis by mass spectrometry. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust mechanism for correcting for a wide range of potential errors, most notably matrix effects and variability in sample recovery. The resulting improvements in accuracy, precision, and overall method robustness are indispensable for the rigorous demands of drug development, clinical diagnostics, and academic research. By adhering to detailed and well-validated protocols, researchers and scientists can leverage the power of SIL-IS to generate high-quality, reliable quantitative data.
References
Flurbiprofen-13C,d3 mechanism of action as an internal standard
[2] Simultaneous Determination of Flurbiprofen and its Metabolite 4′-Hydroxyflurbiprofen in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study | SpringerLink The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for flurbiprofen and 5–2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC–MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. 1
Flurbiprofen-13C,d3 | Internal standard - LGC Standards Internal standard for flurbiprofen, which is a propionic acid derivative, and a nonsteroidal anti-inflammatory drug (NSAID). 1
This compound - TRC An internal standard for the quantification of flurbiprofen. 1
Flurbiprofen-d3 - Santa Cruz Biotechnology Flurbiprofen-d3 is intended for use as an internal standard for the quantification of flurbiprofen by GC- or LC-MS. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective COX inhibitor (IC50s = 0.04 and 0.2 μM for human recombinant COX-1 and COX-2, respectively). It also inhibits fatty acid amide hydrolase (FAAH; IC50 = 12 μM for the R-enantiomer). 2
A new LC-MS/MS method for the determination of Flurbiprofen in human plasma - Read by QxMD The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. ... The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... Background: Flurbiprofen is a non-steroidal anti-inflammatory drug. It is used to treat rheumatoid arthritis and osteoarthritis. Objective: This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. 1
A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1
A new LC-MS/MS method for the determination of Flurbiprofen in human plasma | Pharmacie Globale (IJCP) This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1
Simultaneous determination of flurbiprofen and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite, 4'-hydroxyflurbiprofen, in human plasma. The analytes and the internal standard (IS, flurbiprofen-d4) were extracted from plasma samples by a simple protein precipitation with acetonitrile. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4'-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard. The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for flurbiprofen and 5-2500 ng/mL for 4'-hydroxyflurbiprofen (r(2) > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4'-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. 1
A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1
Simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma by LC-MS-MS and its application to a pharmacokinetic study - Karger Publishers A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. The analytes were extracted from plasma samples by a simple protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10–5000 ng/mL for flurbiprofen and 5–2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. 1
Simultaneous Determination of Flurbiprofen and its Metabolite 4′-Hydroxyflurbiprofen in Human Plasma by LC-MS-MS and its Application to a Pharmacokinetic Study - Read by QxMD The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen, m/z 261.1 → 217.1 for 4′-hydroxyflurbiprofen, and m/z 249.1 → 205.1 for the internal standard (flurbiprofen-d4). The calibration curves were linear over the concentration ranges of 10-5000 ng/mL for flurbiprofen and 5-2500 ng/mL for 4′-hydroxyflurbiprofen (r2 > 0.99). The lower limits of quantification were 10 ng/mL for flurbiprofen and 5 ng/mL for 4′-hydroxyflurbiprofen. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed and validated for the simultaneous determination of flurbiprofen and its metabolite 4′-hydroxyflurbiprofen in human plasma. The analytes were extracted from plasma samples by a simple protein precipitation with acetonitrile. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile-water-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.8 mL/min. 1
A new LC-MS/MS method for the determination of Flurbiprofen in human plasma This study aims to develop and validate a simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry method for the determination of flurbiprofen in human plasma. Methods: Flurbiprofen-d 4 was used as an internal standard. The analyte and internal standard were extracted from 100 μL plasma by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase consisting of 0.1% formic acid and acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min. The detection was performed on a triple quadrupole mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode. The mass transitions were m/z 245.1 → 201.1 for flurbiprofen and m/z 249.1 → 205.1 for the internal standard. Results: The calibration curve was linear over the concentration range of 10-5000 ng/mL (r 2 > 0.99). The lower limit of quantification was 10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The extraction recovery and matrix effect were satisfactory. The method was successfully applied to a pharmacokinetic study of flurbiprofen in healthy Chinese volunteers. Conclusion: A simple, rapid, and sensitive LC-MS/MS method was developed and validated for the determination of flurbiprofen in human plasma. The method can be used for pharmacokinetic studies of flurbiprofen. 1
A validated LC-MS/MS method for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma and its application to a pharmacokinetic study A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of ibuprofen, ketoprofen, flurbiprofen and diclofenac in human plasma. The analytes and the internal standard (IS, flurbiprofen-d 4) were extracted from 100 μL of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. 1
Simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma using protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of naproxen, ibuprofen and flurbiprofen in human plasma. The analytes and the internal standard (IS, ketoprofen) were extracted from 100 μL of plasma by protein precipitation with acetonitrile. Chromatographic separation was performed on a C18 column using a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v) at a flow rate of 0.8 mL/min. 3 The Role of this compound as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of this compound as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. The use of SIL internal standards is a cornerstone of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest levels of accuracy and precision in pharmacokinetic and drug metabolism studies.
The Core Principle: Why Internal Standards are Essential
In quantitative LC-MS/MS, the goal is to determine the precise concentration of an analyte (e.g., Flurbiprofen) in a complex biological matrix such as plasma or urine. However, the analytical process is subject to variability at multiple stages, including sample preparation, chromatographic injection, and ionization in the mass spectrometer.
An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. The IS co-elutes with the analyte and experiences similar variations. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly reliable and reproducible quantification.
Mechanism of Action: The Stable Isotope-Labeled Advantage
The most effective type of internal standard is a stable isotope-labeled version of the analyte itself. This compound is an ideal SIL internal standard for the quantification of Flurbiprofen. Its mechanism of action is rooted in three key properties:
-
Near-Identical Physicochemical Behavior : this compound is chemically identical to Flurbiprofen, with the only difference being the substitution of one Carbon-12 atom with a Carbon-13 atom and three Hydrogen atoms with Deuterium atoms. This minimal change ensures that it behaves virtually identically during every step of the analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency.
-
Co-elution with the Analyte : Because its chemical structure is the same, this compound co-elutes precisely with the unlabeled Flurbiprofen from the liquid chromatography column. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. As both the analyte and the IS are affected by the matrix simultaneously, their ratio remains constant.
-
Distinction by Mass : Despite their chemical similarity, this compound has a mass-to-charge ratio (m/z) that is four units higher than Flurbiprofen. This mass difference allows the mass spectrometer to detect and quantify both compounds independently and simultaneously, which is the fundamental requirement for ratio-based quantification.
The following diagram illustrates the logical relationship that makes a SIL internal standard the gold standard for quantitative bioanalysis.
Experimental Protocol for Flurbiprofen Analysis
While specific data for this compound is not extensively published, the following detailed protocol is adapted from validated LC-MS/MS methods that successfully quantify Flurbiprofen in human plasma using the closely related deuterated internal standard, Flurbiprofen-d4. This protocol serves as a robust template for methods employing this compound.
Materials and Reagents
-
Analytes : Flurbiprofen, this compound (Internal Standard)
-
Biological Matrix : Human plasma (with K2-EDTA as anticoagulant)
-
Chemicals : Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
Preparation of Solutions
-
Stock Solutions (1 mg/mL) : Prepare individual stock solutions of Flurbiprofen and this compound in acetonitrile.
-
Working Solutions : Prepare serial dilutions of the Flurbiprofen stock solution with 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
The following diagram outlines this typical bioanalytical workflow.
LC-MS/MS Conditions
-
LC System : Agilent 1200 or equivalent
-
Column : C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase : Acetonitrile and 0.1% Formic Acid in water (e.g., 80:20 v/v)
-
Flow Rate : 0.8 mL/min
-
MS System : Triple quadrupole mass spectrometer
-
Ionization : Electrospray Ionization (ESI), Positive or Negative Mode (method dependent)
-
Detection : Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific mass transitions must be optimized for the instrument in use. Based on published data for Flurbiprofen and Flurbiprofen-d4:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Flurbiprofen | 245.1 | 201.1 | Corresponds to the loss of the carboxyl group. |
| Flurbiprofen-d4 | 249.1 | 205.1 | Demonstrates a +4 Da shift for both precursor and product ions. |
| This compound | ~249.1 | ~205.1 | Expected values. The exact m/z must be determined empirically but will be distinct from the unlabeled analyte. |
Quantitative Performance Data
The following tables summarize the typical performance characteristics of bioanalytical methods for Flurbiprofen using a stable isotope-labeled internal standard, as reported in the scientific literature. This data exemplifies the high quality of results achievable with this methodology.
Note: The data presented below was generated using Flurbiprofen-d4 but is representative of the performance expected when using this compound due to their analogous function as SIL internal standards.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | ≤ 8.5% | ≤ 9.2% | 95.0% - 105.0% |
| Low QC | 20 | ≤ 7.8% | ≤ 8.5% | 96.5% - 104.0% |
| Medium QC | 200 | ≤ 6.5% | ≤ 7.2% | 97.0% - 103.0% |
| High QC | 4000 | ≤ 5.0% | ≤ 6.8% | 98.0% - 102.0% |
Table 3: Recovery and Matrix Effect
| Compound | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |
| Flurbiprofen | 85.2 ± 4.1 | 88.9 ± 3.5 | 93.1 - 104.5 |
| Internal Standard | 86.5 ± 3.8 | 89.1 ± 3.2 | 94.5 - 103.8 |
The data clearly shows that the recovery of the analyte and the internal standard are consistent and that the matrix effect is minimal and well-controlled, with values close to 100% indicating negligible ion suppression or enhancement.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Flurbiprofen in complex biological matrices. Its mechanism of action relies on its near-identical physicochemical properties to the analyte, allowing it to track and correct for variability throughout the analytical workflow. By co-eluting with Flurbiprofen but remaining distinguishable by mass, it effectively normalizes for extraction efficiency and matrix-induced ionization effects. The use of this compound, in conjunction with a validated LC-MS/MS protocol, enables researchers and drug development professionals to achieve the highest standards of accuracy, precision, and reliability in their bioanalytical results.
References
The Gold Standard in Bioanalysis: Unveiling the Advantages of Flurbiprofen-13C,d3 in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. For researchers working with Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), the use of a stable isotope-labeled internal standard is not just a best practice—it is the cornerstone of robust and defensible data. This technical guide delves into the core advantages of employing Flurbiprofen-13C,d3 in mass spectrometry-based assays, providing detailed methodologies and a clear rationale for its superiority over other internal standards.
The Critical Role of Internal Standards in Mass Spectrometry
Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to several sources of variability, including sample preparation inconsistencies, matrix effects, and fluctuations in instrument response. An ideal internal standard (IS) co-elutes with the analyte of interest and experiences the same experimental variations, thereby allowing for accurate normalization and quantification. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards because their physical and chemical properties are nearly identical to the unlabeled analyte.
This compound: The Superior Choice
This compound is a synthetically modified version of Flurbiprofen where three hydrogen atoms have been replaced with deuterium (d3) and one carbon atom has been replaced with its stable isotope, Carbon-13 (13C). This labeling strategy offers distinct advantages in a mass spectrometry setting.
Core Advantages of this compound:
-
Minimized Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound has the same chromatographic retention time and ionization efficiency as the native drug, it effectively normalizes for these matrix-induced variations.
-
Correction for Sample Loss: During sample extraction and preparation, it is inevitable that some amount of the analyte will be lost. The SIL-IS is added at the beginning of the workflow and experiences the same degree of loss as the target analyte, ensuring that the final analyte/IS ratio remains constant and the calculated concentration is accurate.
-
Improved Precision and Accuracy: By compensating for variations in extraction recovery, matrix effects, and instrument response, this compound significantly enhances the precision and accuracy of the analytical method. This is crucial for pharmacokinetic studies, bioequivalence assessments, and other applications where reliable quantitative data is essential.[1][2][3][4][5]
-
Co-elution without Interference: The labeled and unlabeled compounds co-elute chromatographically, but are easily distinguished by the mass spectrometer due to their mass difference. This ensures that the IS accurately reflects the behavior of the analyte during the entire analytical process.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for Flurbiprofen and its stable isotope-labeled internal standard, Flurbiprofen-d3. The use of a 13C and d3 labeled standard would follow similar principles, with a corresponding mass shift.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Flurbiprofen | 243 | 199 | -26 | -10 |
| Flurbiprofen-d3 | 246 | 202 | -21 | -12 |
Data adapted from a study utilizing deuterated Flurbiprofen as an internal standard.[6]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Flurbiprofen from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex the samples for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is typically used.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or ammonium formate, is effective.[1][2]
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.[2][4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is highly effective for Flurbiprofen.[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Visualizing Workflows and Pathways
Flurbiprofen Metabolism
Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen.[7][8][9][10] Understanding this pathway is crucial for comprehensive pharmacokinetic studies.
Caption: Metabolic pathway of Flurbiprofen to 4'-hydroxyflurbiprofen via CYP2C9.
Bioanalytical Workflow using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of Flurbiprofen in a biological matrix using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for Flurbiprofen quantification.
References
- 1. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compound specific liquid chromatography/ mass spectrometry parameters for flurbiprofen (FLB), 4â-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. [plos.figshare.com]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Physicochemical and Analytical Profile of Flurbiprofen-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Flurbiprofen-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of Flurbiprofen in complex biological matrices. This document details its fundamental properties, provides representative experimental protocols for its synthesis and use in bioanalytical assays, and visualizes key pathways and workflows to support research and development.
Physicochemical Properties
This compound is a synthetically modified version of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), where one carbon atom and three hydrogen atoms have been replaced with their heavier stable isotopes, ¹³C and deuterium (²H or d), respectively. This isotopic labeling renders the molecule chemically identical to Flurbiprofen in terms of its biological activity and chromatographic behavior but distinguishable by its mass, a critical feature for its use in mass spectrometry-based assays.
Structural and General Properties
| Property | Value |
| Chemical Name | 2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic-²H₃ acid-¹³C |
| Molecular Formula | C₁₄¹³CH₁₀D₃FO₂ |
| Molar Mass | 248.27 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 108-110°C (for Flurbiprofen-d3) |
Solubility
The solubility of this compound is expected to be nearly identical to its deuterated analog, Flurbiprofen-d3.
| Solvent | Solubility (for Flurbiprofen-d3) |
| DMF | 25 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.2) | 0.9 mg/mL |
Mechanism of Action: Inhibition of Cyclooxygenase
Flurbiprofen, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Figure 1: Mechanism of action of Flurbiprofen.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and bioanalytical application of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and research objectives.
Representative Synthesis of this compound
The synthesis of isotopically labeled compounds like this compound is a multi-step process that involves the introduction of the stable isotopes at a specific position in the molecule. While a detailed, publicly available protocol for this specific compound is proprietary, a representative synthesis can be conceptualized based on known methods for labeling profens. This would typically involve the synthesis of an isotopically labeled precursor followed by its incorporation into the final molecular structure.
A plausible synthetic route could involve the Grignard reaction of a labeled methyl magnesium halide (¹³CH₃MgI) with a suitable biphenyl ketone precursor, followed by oxidation to yield the carboxylic acid. The deuterium atoms would be introduced in the synthesis of the labeled methyl iodide.
Disclaimer: This is a representative protocol and should be adapted and optimized by qualified chemists. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions.
Figure 2: Representative synthesis workflow.
Bioanalytical Method: Quantification of Flurbiprofen in Human Plasma using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Flurbiprofen in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for this application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of a mixture of ethyl acetate and hexane (90:10, v/v) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Flurbiprofen from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: Q1 (m/z 243.1) -> Q3 (m/z 199.1)
-
This compound: Q1 (m/z 247.1) -> Q3 (m/z 202.1)
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
3. Data Analysis
-
Quantify Flurbiprofen in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Flurbiprofen spiked into blank plasma and processed using the same procedure.
-
Determine the concentration of Flurbiprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 3: Bioanalytical workflow using an internal standard.
Conclusion
This compound is an indispensable tool for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving Flurbiprofen. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods. The representative protocols and workflows provided in this guide serve as a foundational resource for researchers and scientists in the field of drug development and analysis.
References
- 1. Synthesis of carbon-13 labeled ibuprofen [inis.iaea.org]
- 2. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. Isotopic labeling, a technique involving the incorporation of isotopes into a drug molecule, stands as a powerful and indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. This technical guide provides an in-depth overview of the principles, methodologies, and applications of isotopic labeling in drug metabolism studies, with a focus on both stable and radioactive isotopes.
Core Principles of Isotopic Labeling
Isotopic labeling hinges on the principle of replacing one or more atoms of a drug molecule with their corresponding isotopes. These isotopes, while having the same number of protons and electrons as the original atom, differ in the number of neutrons, resulting in a different atomic mass. This mass difference, or in the case of radioisotopes, their radioactive decay, allows for the sensitive and specific tracking of the drug and its metabolites within a biological system.[1][2]
There are two primary types of isotopes used in these studies:
-
Stable Isotopes: These are non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Their presence is typically detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Stable isotope labeling is particularly valuable for mechanistic studies and for avoiding the complexities and safety considerations associated with radioactivity.[1]
-
Radioactive Isotopes (Radioisotopes): These isotopes, such as carbon-14 (¹⁴C) and tritium (³H), undergo radioactive decay, emitting particles that can be detected with high sensitivity. Radiotracers are the gold standard for quantitative ADME studies, including mass balance, due to the ease and accuracy of detecting their decay.[2][3]
Data Presentation: Quantitative Insights from Isotopic Labeling Studies
Isotopic labeling enables the precise quantification of a drug and its metabolites in various biological matrices. The following tables summarize quantitative data from representative drug metabolism studies that utilized radiolabeled compounds.
Table 1: Excretion of [¹⁴C]-Vatiquinone in Rats, Dogs, and Humans Following a Single Oral Dose
| Species | Route of Excretion | Mean Cumulative % of Administered Radioactivity | Timepoint |
| Rat (Intact) | Feces | ~89% | 24 h |
| Urine | <3% | 168 h | |
| Total Recovered | ~95% | 168 h | |
| Rat (Bile Duct Cannulated) | Feces | >89% | 48 h |
| Bile | ~16% (combined with urine) | 72 h | |
| Urine | ~16% (combined with bile) | 72 h | |
| Total Recovered | ~94% | 72 h | |
| Dog | Feces | 56.8% | 7 days |
| Urine | 2.5% | 7 days | |
| Total Recovered | 60.8% | 7 days |
Table 2: Excretion of [¹⁴C]-Loperamide in Rats Following a Single Oral Dose
| Route of Excretion | Mean Cumulative % of Administered Radioactivity | Timepoint |
| Feces | 95% | 96 h |
| Urine | 3.5% | 96 h |
| Bile | 42% (metabolites only) | 48 h |
Data derived from a study by Miyazaki et al., 1979.[2]
Table 3: Elimination of [¹⁴C]-Apixaban in Different Species Following a Single Oral Dose
| Species | Route of Excretion | Mean Cumulative % of Administered Radioactivity |
| Mouse | Feces | >54% |
| Urine | <15% | |
| Rat | Feces | >54% |
| Urine | <15% | |
| Rabbit | Feces | >54% |
| Urine | <15% | |
| Dog | Feces | >54% |
| Urine | <15% | |
| Human | Feces | >46% |
| Urine | 25-28% |
Experimental Protocols: Methodologies for Key Experiments
The following sections outline generalized yet detailed methodologies for conducting drug metabolism studies using isotopically labeled compounds.
In Vivo ADME Study in Rats using a ¹⁴C-Labeled Compound
This protocol describes a typical in vivo study to determine the absorption, distribution, metabolism, and excretion of a drug.
1. Test Compound and Dosing:
-
Synthesize the drug molecule with a ¹⁴C label at a metabolically stable position.
-
Prepare a dosing solution of the [¹⁴C]-labeled drug, often mixed with the non-labeled drug to achieve the desired therapeutic dose and specific activity.
-
Administer a single oral or intravenous dose to a cohort of rats (e.g., Sprague-Dawley).
2. Sample Collection:
-
House the rats in metabolic cages that allow for the separate collection of urine and feces.
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily thereafter for up to 7 days).
-
Collect blood samples via a cannulated vessel at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose) into tubes containing an anticoagulant.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidneys, brain, etc.).
3. Sample Processing and Analysis:
-
Process urine samples by direct liquid scintillation counting (LSC) to determine total radioactivity.
-
Homogenize feces and combust a portion to determine total radioactivity by LSC.
-
Centrifuge blood samples to separate plasma. Determine radioactivity in whole blood and plasma by LSC.
-
Homogenize tissue samples and determine radioactivity by LSC following combustion.
-
For metabolite profiling, pool urine, feces, and plasma samples at each time point.
-
Extract the samples using appropriate organic solvents.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent drug and its metabolites.
-
Identify the structure of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Stable Isotope Labeling in Drug Metabolism using LC-MS
This workflow outlines the key steps for using stable isotope-labeled compounds to investigate metabolic pathways.
Caption: A generalized workflow for drug metabolism studies using stable isotope labeling and LC-MS analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding and communication. The following diagrams, created using the Graphviz DOT language, illustrate a key drug metabolism pathway and a typical experimental workflow.
Cytochrome P450-Mediated Drug Metabolism
A significant number of drugs are metabolized by the Cytochrome P450 (CYP) family of enzymes, primarily in the liver. The diagram below illustrates the metabolism of the antiarrhythmic drug amiodarone by CYP3A4.
Caption: The metabolic pathway of amiodarone, highlighting its conversion by the CYP3A4 enzyme.
General Workflow for a Human ADME Study
The following diagram outlines the key stages of a human Absorption, Distribution, Metabolism, and Excretion (ADME) study using a radiolabeled drug.
Caption: A schematic overview of the key steps involved in a human ADME study using a radiolabeled compound.
Conclusion
Isotopic labeling remains a cornerstone of drug metabolism research, providing unparalleled insights into the ADME properties of new drug candidates. The choice between stable and radioactive isotopes depends on the specific research question, with both approaches offering unique advantages. The detailed methodologies and quantitative data presented in this guide underscore the power of isotopic labeling in generating critical information for drug development, from early discovery through to clinical trials. The ability to trace the metabolic fate of a drug with high precision is fundamental to ensuring the safety and efficacy of novel therapeutics.
References
An In-depth Technical Guide to the Development of a Pharmacokinetic Assay for Flurbiprofen using Flurbiprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development and validation of a robust bioanalytical method for the quantification of flurbiprofen in human plasma. The method employs a stable isotope-labeled internal standard, Flurbiprofen-13C,d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. This guide is intended to assist researchers and drug development professionals in establishing a reliable pharmacokinetic (PK) assay for flurbiprofen.
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used to treat pain and inflammation.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and assess bioequivalence. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix-induced variations and improving the accuracy and precision of the assay.
This guide outlines a complete workflow for the development and validation of a pharmacokinetic assay for flurbiprofen in human plasma, from sample preparation to data analysis, following the principles of international regulatory guidelines.
Experimental Protocols
A detailed methodology for the quantification of flurbiprofen in human plasma is presented below. This protocol is based on established methods for flurbiprofen and other NSAIDs and has been adapted for the use of this compound as an internal standard.[2][3][4]
2.1. Materials and Reagents
-
Flurbiprofen reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
2.2. Stock and Working Solutions
-
Flurbiprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of flurbiprofen in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the flurbiprofen stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.
2.3. Sample Preparation
Two common and effective methods for extracting flurbiprofen from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[2][3][5][6][7]
2.3.1. Protein Precipitation (PPT)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2.3.2. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Vortex for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 6,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: m/z 243.1 → 199.1
-
This compound: m/z 247.1 → 203.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: -3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
-
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for pharmacokinetic studies.[8]
3.1. Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method should be established over a defined concentration range.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
3.2. Accuracy and Precision
The accuracy and precision of the method are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
%CV = Coefficient of Variation; %RE = Relative Error
3.3. Recovery and Matrix Effect
The extraction recovery of flurbiprofen is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples. The matrix effect is assessed by comparing the analyte response in post-spiked extracted samples to that of a pure solution of the analyte.
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
3.4. Stability
The stability of flurbiprofen in plasma must be evaluated under various conditions that mimic sample handling and storage.
Table 4: Stability of Flurbiprofen in Human Plasma
| Stability Condition | Duration | Temperature | Acceptance Criteria |
|---|---|---|---|
| Bench-top | 4 hours | Room Temperature | ± 15% of nominal |
| Freeze-thaw | 3 cycles | -80°C to RT | ± 15% of nominal |
| Long-term | 30 days | -80°C | ± 15% of nominal |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the bioanalysis of flurbiprofen in plasma.
4.2. Metabolic Pathway of Flurbiprofen
Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to 4'-hydroxyflurbiprofen.[1][9][10][11]
References
- 1. Flurbiprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of flurbiprofen in human serum: Ingenta Connect [ingentaconnect.com]
- 5. norlab.com [norlab.com]
- 6. academic.oup.com [academic.oup.com]
- 7. nyc.gov [nyc.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Flurbiprofen and Flurbiprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between Flurbiprofen and its isotopically labeled counterpart, Flurbiprofen-13C,d3. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on their respective properties, applications, and the analytical methodologies that leverage their unique characteristics.
Core Distinctions: A Head-to-Head Comparison
Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This compound is a stable isotope-labeled version of Flurbiprofen, specifically designed for use as an internal standard in quantitative bioanalytical assays.
The fundamental difference lies in their isotopic composition. In this compound, one carbon atom and three hydrogen atoms of the propanoic acid side chain are replaced with their heavier isotopes, carbon-13 (¹³C) and deuterium (²H or D), respectively. This isotopic substitution results in a molecule that is chemically identical to Flurbiprofen in terms of its pharmacological activity but possesses a higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based methods.
Table 1: Quantitative Data Summary
| Property | Flurbiprofen | This compound |
| Molecular Formula | C₁₅H₁₃FO₂ | C₁₄¹³CH₁₀D₃FO₂ |
| Molecular Weight | ~244.26 g/mol | ~248.27 g/mol [1][2][3] |
| Mass Shift | N/A | +4 Da |
Mechanism of Action of Flurbiprofen
Flurbiprofen, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking both COX-1 and COX-2, Flurbiprofen effectively reduces the production of these pro-inflammatory molecules.
The Role of this compound in Research
The primary and most critical application of this compound is its use as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such studies, a known quantity of the labeled compound is added to biological samples (e.g., plasma, urine) before sample preparation and analysis.
Advantages of using this compound as an internal standard:
-
Similar Physicochemical Properties: Being chemically identical to the analyte (Flurbiprofen), it behaves similarly during sample extraction, chromatography, and ionization. This ensures that any sample loss or variation during the analytical process affects both the analyte and the internal standard to the same extent, leading to more accurate and precise quantification.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the unlabeled Flurbiprofen and the labeled this compound. This enables the precise measurement of the analyte's concentration relative to the known concentration of the internal standard.
-
Co-elution: Both compounds co-elute during liquid chromatography, which helps to minimize the effects of matrix suppression or enhancement in the ion source of the mass spectrometer.
Experimental Protocols
General Bioanalytical Method for Flurbiprofen Quantification using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example synthesized from various bioanalytical methods for Flurbiprofen.
Objective: To accurately quantify the concentration of Flurbiprofen in a biological matrix (e.g., human plasma) for pharmacokinetic studies.
Materials:
-
Flurbiprofen analytical standard
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Flurbiprofen (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of Flurbiprofen at different concentrations for the calibration curve.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from its unique precursor ion (m/z) to its corresponding product ion.
-
-
Optimize other MS parameters such as collision energy and declustering potential for both analytes.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Flurbiprofen and this compound for each injection.
-
Calculate the peak area ratio (Flurbiprofen peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the Flurbiprofen calibration standards.
-
Determine the concentration of Flurbiprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The key difference between Flurbiprofen and this compound lies in the isotopic labeling of the latter, which imparts a mass shift without altering its chemical properties. This distinction makes this compound an indispensable tool for researchers and drug development professionals, enabling highly accurate and precise quantification of Flurbiprofen in complex biological matrices. The use of such stable isotope-labeled internal standards is a gold standard in modern bioanalytical chemistry, ensuring the reliability and robustness of pharmacokinetic and other drug metabolism studies.
References
The Cornerstone of Precision: A Technical Guide to Internal Standards in Quantitative Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the pivotal role of internal standards, a fundamental technique employed to mitigate variability and enhance the reliability of analytical data. This is particularly critical in the realm of drug development, where precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable for safety and efficacy.
The Core Principle: Correcting for Inevitable Variation
The internal standard (IS) method involves the addition of a known and constant amount of a specific compound—the internal standard—to all calibration standards, quality control samples, and unknown samples being analyzed. The fundamental premise is that the internal standard will experience similar variations as the analyte of interest during sample preparation, injection, and analysis.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte, a more accurate and precise quantification can be achieved. This ratiometric approach effectively normalizes for fluctuations that can arise from a multitude of sources, including:
-
Sample Preparation Losses: Inconsistent extraction efficiencies, sample loss during transfer steps, or incomplete derivatization can significantly impact the final analyte concentration. An ideal internal standard, being chemically similar to the analyte, will be lost in a proportional manner, thus preserving the accuracy of the ratio.[2]
-
Injection Volume Variability: Minor inconsistencies in the volume of sample introduced into the analytical instrument, a common issue in chromatography, can lead to significant errors in external standard calibration. The internal standard method effectively compensates for these variations.
-
Instrumental Drift: Fluctuations in detector response, changes in ionization efficiency in mass spectrometry, or variations in flow rate can occur over the course of an analytical run. The internal standard, being measured simultaneously with the analyte, experiences the same instrumental fluctuations, thereby correcting for this drift.[1][2]
Selecting the Ideal Internal Standard: A Critical Decision
The choice of an internal standard is a critical step that can significantly influence the quality of the analytical results. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: The internal standard should be chemically and physically similar to the analyte to ensure it behaves in a comparable manner during all stages of the analysis.[3] This includes similar extraction recovery, chromatographic retention, and ionization response.
-
Absence in the Original Sample: The internal standard must not be naturally present in the samples being analyzed to avoid interference and inaccurate quantification.[3]
-
Chromatographic Resolution: The internal standard peak should be well-resolved from the analyte peak and any other components in the sample matrix to ensure accurate integration of the peak areas.[3]
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure and should not react with the analyte or any components of the sample matrix.
-
Purity: The internal standard should be of high purity to ensure accurate preparation of the standard solutions.
Two primary types of internal standards are commonly employed:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in many applications, particularly in mass spectrometry-based assays. SIL internal standards are molecules in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Because they are chemically identical to the analyte, they exhibit nearly identical extraction recovery, chromatographic behavior, and ionization efficiency. The mass difference allows for their distinct detection by the mass spectrometer.
-
Structural Analogs: These are compounds that are structurally similar to the analyte but are not isotopically labeled. They are often used when a SIL version of the analyte is not available or is prohibitively expensive. While they can provide good correction, their behavior may not perfectly mimic that of the analyte, potentially introducing a small degree of bias.
Experimental Protocol: Quantification of Paracetamol in a Pharmaceutical Formulation using HPLC
This section provides a detailed methodology for the quantitative analysis of Paracetamol in a tablet dosage form using High-Performance Liquid Chromatography (HPLC) with Caffeine as an internal standard. This protocol is adapted from a study investigating the effect of an internal standard on the precision and accuracy of HPLC analysis.[3]
1. Materials and Reagents:
-
Paracetamol (analytical standard)
-
Caffeine (internal standard, analytical standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Pharmaceutical tablets containing Paracetamol
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions:
-
Paracetamol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Caffeine Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Caffeine standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilutions of the Paracetamol stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 50 µg/mL. To each calibration standard, add a constant concentration of the Caffeine internal standard (e.g., 20 µg/mL).
4. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Paracetamol.
-
Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of methanol, and sonicate for 15 minutes to dissolve the Paracetamol.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an appropriate volume of the filtrate with the mobile phase to obtain a theoretical Paracetamol concentration within the calibration range (e.g., 20 µg/mL).
-
Add the same constant concentration of the Caffeine internal standard (20 µg/mL) to the diluted sample solution.
5. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 256 nm.
-
Column Temperature: Ambient.
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Paracetamol to the peak area of Caffeine against the concentration of Paracetamol for the calibration standards.
-
Determine the concentration of Paracetamol in the sample solution from the calibration curve using the measured peak area ratio of Paracetamol to Caffeine.
Data Presentation: The Impact of Internal Standard on Precision and Accuracy
The following tables summarize the results from a hypothetical experiment based on the principles outlined in the protocol above, demonstrating the improvement in precision when using an internal standard.
Table 1: Calibration Data for Paracetamol Analysis
| Paracetamol Conc. (µg/mL) | Peak Area (Paracetamol) | Peak Area (Caffeine - IS) | Peak Area Ratio (Paracetamol/Caffeine) |
| 5 | 125,430 | 310,500 | 0.404 |
| 10 | 251,860 | 308,900 | 0.815 |
| 20 | 503,720 | 311,200 | 1.619 |
| 40 | 1,007,440 | 309,800 | 3.252 |
| 50 | 1,259,300 | 310,100 | 4.061 |
Table 2: Comparison of Precision for the Determination of Paracetamol in a Sample (n=6)
| Replicate | Peak Area (Paracetamol) - No IS | Calculated Conc. (µg/mL) - No IS | Peak Area Ratio (Paracetamol/Caffeine) - With IS | Calculated Conc. (µg/mL) - With IS |
| 1 | 498,500 | 19.8 | 1.605 | 20.1 |
| 2 | 512,300 | 20.4 | 1.622 | 20.2 |
| 3 | 495,100 | 19.7 | 1.610 | 20.1 |
| 4 | 518,900 | 20.6 | 1.615 | 20.1 |
| 5 | 490,200 | 19.5 | 1.608 | 20.1 |
| 6 | 525,600 | 20.9 | 1.625 | 20.3 |
| Mean | 506,767 | 20.15 | 1.614 | 20.15 |
| Std. Dev. | 14,530 | 0.58 | 0.007 | 0.08 |
| %RSD | 2.87% | 2.87% | 0.44% | 0.42% |
As illustrated in Table 2, the relative standard deviation (%RSD), a measure of precision, is significantly lower when an internal standard is used (0.42%) compared to the analysis without an internal standard (2.87%). This demonstrates the effectiveness of the internal standard in minimizing analytical variability.
Visualizing the Workflow: Bioanalytical Method Validation
In the context of drug development, the validation of bioanalytical methods is a stringent regulatory requirement. The following diagram, generated using the DOT language for Graphviz, illustrates a typical workflow for bioanalytical method validation, highlighting the key stages and decision points.
References
Methodological & Application
Application Note: Quantification of Flurbiprofen in Human Plasma using a Validated LC-MS/MS Method with Flurbiprofen-¹³C,d₃ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flurbiprofen in human plasma. The method utilizes a stable isotope-labeled internal standard, Flurbiprofen-¹³C,d₃, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.
Introduction
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class, widely used for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of Flurbiprofen in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of Flurbiprofen in human plasma. The use of a stable isotope-labeled internal standard, Flurbiprofen-¹³C,d₃, which co-elutes with the analyte and has identical ionization and fragmentation characteristics, minimizes matrix effects and improves the overall reliability of the method.
Experimental Protocols
Materials and Reagents
-
Flurbiprofen (≥98% purity)
-
Flurbiprofen-¹³C,d₃ (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K₂EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flurbiprofen and Flurbiprofen-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Flurbiprofen stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Flurbiprofen-¹³C,d₃ stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 30 2.0 95 2.5 95 2.6 30 | 4.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Flurbiprofen 243.1 199.1 | Flurbiprofen-¹³C,d₃ | 247.1 | 202.1 |
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
Calibration Curve
The calibration curve for Flurbiprofen was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.23 |
| 500 | 6.14 |
| 1000 | 12.28 |
| 5000 | 61.35 |
-
Linear Range: 1 - 5000 ng/mL
-
Regression Equation: y = 0.0123x + 0.0005
-
Correlation Coefficient (r²): >0.998
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 3 | 4.5 | -2.1 | 5.8 | -1.5 |
| Medium | 150 | 3.2 | 1.3 | 4.1 | 2.3 |
| High | 4000 | 2.8 | 0.8 | 3.5 | 1.1 |
Recovery
The extraction recovery of Flurbiprofen was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 91.5 |
| Medium | 150 | 94.2 |
| High | 4000 | 93.1 |
Visualizations
Caption: Experimental workflow for Flurbiprofen quantification.
Caption: Principle of stable isotope dilution for Flurbiprofen.
Protocol for the Bioanalytical Quantification of Flurbiprofen in Human Plasma using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Flurbiprofen in human plasma. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Flurbiprofen-13C,d3 as a stable isotope-labeled internal standard (IS) for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate measurement of Flurbiprofen concentrations in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This protocol details a validated LC-MS/MS method for the determination of Flurbiprofen, incorporating a stable isotope-labeled internal standard (this compound) to minimize matrix effects and improve analytical accuracy. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Materials and Methods
Reagents and Materials
-
Flurbiprofen analytical standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Flurbiprofen and the internal standard from human plasma.
-
Thaw human plasma samples to room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is achieved using a C18 reverse-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
Note: The gradient can be optimized to achieve the best peak shape and separation.
Mass Spectrometry
The mass spectrometer is operated in negative ion electrospray mode, with multiple reaction monitoring (MRM) for the quantification of Flurbiprofen and its internal standard.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3500 V |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flurbiprofen | 243.2 | 199.2 | 15 |
| This compound | 247.2 | 202.2 | 15 |
Note: The MRM transition for this compound is deduced based on the fragmentation pattern of Flurbiprofen, which involves the loss of the carboxylic acid group. The exact masses and collision energy should be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Flurbiprofen to this compound against the nominal concentration of Flurbiprofen standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 25 | 0.305 |
| 100 | 1.22 |
| 500 | 6.10 |
| 2000 | 24.4 |
| 5000 | 61.2 |
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be evaluated are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Matrix Effect | The matrix factor should be between 0.85 and 1.15. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Experimental Workflow Diagram
Caption: Workflow for Flurbiprofen analysis in human plasma.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Flurbiprofen in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The described method is sensitive, selective, and robust, making it well-suited for a variety of clinical and research applications that require the accurate measurement of Flurbiprofen. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data.
References
Application Notes and Protocols for Metabolite Identification Using Flurbiprofen-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism studies, facilitating the accurate identification and quantification of metabolites. Flurbiprofen-13C,d3 is a stable isotope-labeled analog of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This document provides detailed application notes and protocols for the use of this compound in metabolite identification studies, catering to researchers in drug development and metabolism. The use of a stable isotope-labeled internal standard is crucial for reliable quantification in bioanalytical methods as it compensates for variations in sample preparation and instrument response[1][2][3][4].
Flurbiprofen is metabolized primarily by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen[5][6][7][8]. Other metabolites, including dihydroxy and hydroxy methoxy derivatives, as well as glucuronide conjugates, have also been identified[5][7]. The application of this compound as an internal standard allows for the precise quantification of these metabolites and aids in the discovery of novel metabolic pathways.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical in vitro study incubating Flurbiprofen with human liver microsomes and an in vivo study analyzing human plasma after oral administration. This compound is used as the internal standard for all quantifications.
Table 1: In Vitro Metabolite Formation in Human Liver Microsomes
| Metabolite | Retention Time (min) | Concentration (pmol/mg protein) | % of Total Metabolites |
| 4'-hydroxyflurbiprofen | 4.2 | 250.6 | 75.8 |
| 3',4'-dihydroxyflurbiprofen | 3.5 | 35.2 | 10.6 |
| 3'-hydroxy-4'-methoxyflurbiprofen | 3.8 | 20.1 | 6.1 |
| Flurbiprofen Glucuronide | 5.1 | 24.8 | 7.5 |
Table 2: Human Plasma Concentrations Following a Single 100 mg Oral Dose of Flurbiprofen (Representative Data)
| Metabolite | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| Flurbiprofen | 8500 | 1.5 | 45000 |
| 4'-hydroxyflurbiprofen | 1200 | 2.0 | 9500 |
| Flurbiprofen Glucuronide | 350 | 3.0 | 2800 |
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol outlines the procedure for identifying Flurbiprofen metabolites generated by human liver microsomes.
1. Materials and Reagents:
-
Flurbiprofen
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (LC-MS grade)
2. Incubation Procedure:
-
Prepare a stock solution of Flurbiprofen and this compound in methanol.
-
In a microcentrifuge tube, combine 5 µL of 1 mg/mL HLMs, 485 µL of 0.1 M phosphate buffer (pH 7.4), and 5 µL of 100 µM Flurbiprofen.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile containing 100 ng/mL of this compound.
-
Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (for quantification):
-
Flurbiprofen: m/z 243.1 → 199.1
-
4'-hydroxyflurbiprofen: m/z 259.1 → 215.1
-
This compound: m/z 247.1 → 202.1
-
-
Full Scan (for metabolite discovery): Scan from m/z 100 to 500 to detect potential metabolites.
Protocol 2: Analysis of Flurbiprofen and its Metabolites in Human Plasma
This protocol describes the extraction and quantification of Flurbiprofen and its metabolites from human plasma samples.
1. Sample Collection and Preparation:
-
Collect blood samples in EDTA-containing tubes at specified time points after drug administration.
-
Centrifuge the blood at 3000 rpm for 10 minutes to separate the plasma.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing 100 ng/mL of this compound to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS parameters can be the same as described in Protocol 1. The MRM transitions should be optimized for all known and suspected metabolites.
Mandatory Visualizations
Caption: Metabolic pathway of Flurbiprofen.
Caption: Experimental workflow for metabolite identification.
References
- 1. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MetaboAnalyst [metaboanalyst.ca]
- 5. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 7. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flurbiprofen-13C,d3 in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Flurbiprofen-13C,d3 in preclinical toxicology studies. This isotopically labeled compound serves as a critical tool for accurate bioanalysis and the thorough characterization of the toxicokinetic and metabolic profile of Flurbiprofen.
Introduction to Flurbiprofen and this compound
Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic effects are derived from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. While effective, the use of Flurbiprofen can be associated with adverse effects, including gastrointestinal complications, cardiovascular risks, and, in rare cases, liver injury.
This compound is a stable isotope-labeled version of Flurbiprofen. In this molecule, three hydrogen atoms on the methyl group are replaced with deuterium (d3), and one carbon atom in the biphenyl ring is replaced with a carbon-13 isotope (13C). This labeling results in a molecule that is chemically identical to Flurbiprofen but has a higher mass. This mass difference is readily detectable by mass spectrometry, making this compound an ideal internal standard for quantitative bioanalytical assays.
Application in Preclinical Toxicology
The use of this compound is integral to conducting robust preclinical toxicology studies of Flurbiprofen. Its primary applications include:
-
Internal Standard in Bioanalytical Methods: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration. As it behaves chromatographically and in the ion source identically to the unlabeled Flurbiprofen, it allows for the correction of variability in sample preparation and instrument response, ensuring highly accurate and precise quantification of the drug.
-
Toxicokinetic (TK) Studies: TK studies are essential for understanding the relationship between the dose of a drug administered and the resulting systemic exposure over time. By enabling accurate measurement of Flurbiprofen concentrations in plasma and tissues, this compound is critical for determining key TK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2). These parameters are vital for interpreting toxicology findings and for dose selection in further non-clinical and clinical studies.
-
Metabolite Identification and Profiling: The stable isotope label in this compound can be used as a tracer in metabolite identification studies. By analyzing mass spectral data for the characteristic mass shift between the parent drug and its metabolites, researchers can more easily identify and characterize the metabolic fate of Flurbiprofen in various preclinical species. Understanding the metabolic pathways is crucial, as metabolites can sometimes contribute to the toxicological profile of a drug.
Experimental Protocols
Preclinical Toxicokinetic Study of Flurbiprofen in Rats
This protocol outlines a typical single-dose toxicokinetic study in Sprague-Dawley rats.
3.1.1 Animal Model and Husbandry
-
Species: Sprague-Dawley rats
-
Sex: Male and female (equal numbers)
-
Age: 8-10 weeks
-
Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C, 30-70% relative humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.
3.1.2 Dosing and Sample Collection
-
Acclimation: Animals are acclimated to the facility for at least 5 days prior to the study.
-
Dose Formulation: Flurbiprofen is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at the desired concentration.
-
Dose Administration: A single dose of Flurbiprofen is administered to the rats via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Quantitative Analysis of Flurbiprofen in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Flurbiprofen in various tissue samples. The methodologies outlined are essential for preclinical and clinical research, aiding in the assessment of drug distribution, efficacy, and safety.
Introduction
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2][3] Accurate quantification of Flurbiprofen in different tissues is critical for understanding its pharmacokinetic and pharmacodynamic properties. This guide details validated methods for tissue sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize quantitative data for Flurbiprofen in various tissue samples, providing a comparative overview of different analytical methods and their performance characteristics.
Table 1: Flurbiprofen Concentration in Human Soft Tissues
| Tissue Type | Administration Route | Mean Concentration (ng/g) | Analytical Method | Reference |
| Subcutaneous Fat | Topical | 992 | Not Specified | [1] |
| Tendon | Topical | 944 | Not Specified | [1] |
| Muscle | Topical | 492 | Not Specified | [1] |
| Periosteum | Topical | 455 | Not Specified | [1] |
| Subcutaneous Fat | Oral | 150 | Not Specified | [1] |
| Tendon | Oral | 186 | Not Specified | [1] |
| Muscle | Oral | 82 | Not Specified | [1] |
| Periosteum | Oral | 221 | Not Specified | [1] |
Table 2: Validation Parameters for Flurbiprofen Quantification
| Analytical Method | Matrix | Linearity Range | LOQ | Recovery | Reference |
| HPLC-UV | Human Plasma | 100 - 40,000 ng/mL | 100 ng/mL | 68.1 - 72.0% | [4] |
| LC-MS/MS | Human Plasma | 40.00 - 10,000 µg/L | Not Specified | Not Specified | [5] |
| UPLC-MS/MS | Rat Plasma | 5 - 5,000 ng/mL | 5 ng/mL | Not Specified |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the quantitative analysis of Flurbiprofen in tissue samples.
Tissue Sample Preparation
3.1.1. Tissue Homogenization
Proper homogenization is crucial for the efficient extraction of the analyte from the tissue matrix.
-
Materials:
-
Tissue sample (e.g., muscle, skin, synovial tissue)
-
Chilled 0.9% saline solution or methanol
-
Bead-based homogenizer or rotor-stator homogenizer
-
Centrifuge
-
-
Protocol:
-
Accurately weigh approximately 50-100 mg of the frozen tissue sample.
-
Place the tissue in a 2 mL homogenization tube containing ceramic or stainless steel beads.
-
Add 500 µL of ice-cold 0.9% saline solution or methanol to the tube.
-
Homogenize the tissue using a bead-based homogenizer at a high-speed setting for 2-5 minutes, or until the tissue is completely disrupted. Alternatively, use a rotor-stator homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for the extraction procedure.
-
3.1.2. Extraction of Flurbiprofen
The following extraction methods are commonly used to isolate Flurbiprofen from the tissue homogenate.
a) Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Materials:
-
Tissue homogenate supernatant
-
Acetonitrile (ACN), chilled
-
Internal Standard (IS) solution (e.g., Indomethacin in ACN)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of the tissue homogenate supernatant, add 300 µL of chilled acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
-
Materials:
-
Tissue homogenate supernatant
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of diethyl ether:dichloromethane:isopropanol)
-
Acidifying agent (e.g., 1 M HCl)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
-
Protocol:
-
To 200 µL of the tissue homogenate supernatant, add the internal standard.
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
Analytical Methods
3.2.1. LC-MS/MS Analysis
LC-MS/MS is the preferred method for its high sensitivity and selectivity.
-
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Flurbiprofen: m/z 243.1 → 199.1
-
Indomethacin (IS): m/z 356.1 → 312.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
3.2.2. HPLC-UV Analysis
HPLC with UV detection is a more accessible alternative, suitable for higher concentration samples.
-
Instrumentation:
-
An HPLC system with a UV/Vis detector.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 247 nm
-
Injection Volume: 20 µL
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Flurbiprofen in tissue samples.
Caption: Experimental workflow for Flurbiprofen quantification.
Signaling Pathway of Flurbiprofen
Flurbiprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Caption: Flurbiprofen's inhibition of the COX pathway.
References
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Tempus AI Enhances AI-Driven Diagnostics With Multiple FDA Approvals — TradingView News [tradingview.com]
High-Throughput Screening of Flurbiprofen Using a Labeled Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2] Beyond its anti-inflammatory properties, Flurbiprofen has been investigated for its potential in other therapeutic areas, including cancer and Alzheimer's disease.[3] Its mechanisms of action at the molecular level also include the modulation of gene expression and the induction of apoptosis.
High-throughput screening (HTS) is a critical tool in drug discovery for identifying and characterizing new chemical entities that modulate the activity of a biological target. The use of a labeled standard, such as a fluorescently tagged version of the native ligand, in a competitive binding assay format allows for the rapid and sensitive screening of large compound libraries. This application note provides a detailed protocol for a fluorescence polarization (FP)-based HTS assay for the identification of compounds that compete with a labeled Flurbiprofen analog for binding to COX-2.
Signaling Pathway
Flurbiprofen's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway. By blocking COX-1 and COX-2, Flurbiprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxanes (TXs) that are key mediators of inflammation, pain, and fever. Additionally, in the context of cancer, Flurbiprofen can induce the expression of the tumor suppressor gene p75NTR and down-regulate pro-inflammatory genes like COX-2, IL-6, and TNF-α, while up-regulating anti-inflammatory genes. It can also inhibit the proliferation, invasion, and migration of cancer cells.[4]
Caption: Flurbiprofen's multifaceted signaling pathways.
Experimental Protocols
Synthesis of Fluorescently Labeled Flurbiprofen (Flurbiprofen-Fluorophore Conjugate)
A fluorescently labeled Flurbiprofen analog can be synthesized by conjugating a fluorophore to the carboxylic acid group of Flurbiprofen. This can be achieved through standard amide coupling reactions. For example, Flurbiprofen can be coupled with an amine-reactive fluorophore.
Materials:
-
Flurbiprofen
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine-functionalized fluorophore (e.g., a derivative of fluorescein or rhodamine)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine, 10% citric acid, saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Flurbiprofen (1 mmol), EDCI (1.1 mmol), and HOBt (1 mmol) in anhydrous MeCN.
-
Stir the solution at room temperature for 30 minutes.
-
Add the amine-functionalized fluorophore (1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 72 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in EtOAc and wash sequentially with brine, 10% citric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate under vacuum to yield the fluorescently labeled Flurbiprofen.
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay in a 384-well format to screen for inhibitors of the interaction between a fluorescently labeled Flurbiprofen analog (the "tracer") and recombinant human COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Fluorescently labeled Flurbiprofen (Tracer)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 0.01% Tween-20
-
Test compounds dissolved in 100% DMSO
-
Unlabeled Flurbiprofen (for positive control)
-
Black, low-volume 384-well assay plates
-
A plate reader capable of measuring fluorescence polarization
Experimental Workflow:
Caption: High-throughput screening experimental workflow.
Assay Protocol:
-
Compound Plating:
-
Dispense 100 nL of test compounds (typically at 10 mM in 100% DMSO) into the wells of a 384-well plate.
-
For positive controls, dispense 100 nL of a high concentration of unlabeled Flurbiprofen (e.g., 1 mM in DMSO).
-
For negative controls (no inhibition), dispense 100 nL of 100% DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human COX-2 in assay buffer at a final concentration determined by a prior titration experiment (typically in the low nanomolar range).
-
Dispense 10 µL of the COX-2 solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-binding to the enzyme.
-
-
Tracer Addition:
-
Prepare a solution of the fluorescently labeled Flurbiprofen tracer in assay buffer at a final concentration determined by a prior saturation binding experiment (typically equal to its Kd).
-
Dispense 10 µL of the tracer solution to all wells.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Presentation
Assay Performance Metrics
The quality of the HTS assay can be assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[6]
| Parameter | Description | Formula | Typical Value |
| Z'-factor | A measure of assay quality and robustness. | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 |
SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., high concentration of unlabeled Flurbiprofen), respectively. SDneg and Meanneg are the standard deviation and mean of the negative control (DMSO), respectively.
Quantitative Data for Flurbiprofen
The following table summarizes representative in vitro inhibitory activities of Flurbiprofen against COX-1 and COX-2. These values can be used as a benchmark for comparison with newly identified hits from the HTS campaign.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Flurbiprofen | COX-1 | In vitro inhibition | 0.05 - 5 | [7][8] |
| Flurbiprofen | COX-2 | In vitro inhibition | 0.1 - 1 | [7][8] |
| R-Flurbiprofen | COX-1 | In vitro inhibition | ~370 | [8] |
| R-Flurbiprofen | COX-2 | In vitro inhibition | >100 | [8] |
| Celecoxib (Control) | COX-2 | In vitro inhibition | 0.04 | [9] |
Conclusion
The described fluorescence polarization-based HTS assay provides a robust and efficient method for the identification of novel inhibitors of Flurbiprofen binding to COX-2. The use of a fluorescently labeled Flurbiprofen analog as a tracer in a competitive binding format allows for a direct assessment of compound potency and is amenable to automation for screening large compound libraries. The detailed protocol and data presentation guidelines provided in this application note should enable researchers to successfully implement this assay in their drug discovery efforts.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design and Synthesis of a Novel NIR Celecoxib-Based Fluorescent Probe for Cyclooxygenase-2 Targeted Bioimaging in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Recovery Liquid-Liquid Extraction of Flurbiprofen from Human Plasma
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the efficient recovery of flurbiprofen from human plasma. Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Accurate quantification in plasma is crucial for pharmacokinetic and bioequivalence studies. The described method utilizes a straightforward LLE procedure, offering high extraction efficiency and producing a clean extract suitable for downstream analysis by high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for flurbiprofen quantification in a biological matrix.
Introduction
Flurbiprofen is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic activities.[1] Monitoring its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid-liquid extraction is a widely used technique for the separation of analytes from complex biological matrices like plasma due to its simplicity and effectiveness. This application note provides a detailed protocol for a liquid-liquid extraction method that has been validated for the determination of flurbiprofen in human plasma, ensuring high recovery and precision.
Experimental Protocol
A detailed, step-by-step protocol for the liquid-liquid extraction of flurbiprofen from plasma is provided below. This protocol is based on established and validated methods to ensure reliable and consistent results.
Materials:
-
Human plasma
-
Flurbiprofen standard
-
Internal Standard (IS) (e.g., Losartan or Diclofenac)
-
Phosphoric acid (0.1 M)
-
Extraction Solvent: A mixture of Diethylether, Dichloromethane, and Isopropanol (3:1.5:0.5, v/v/v) or Ethylacetate and Hexane (2:3, v/v)
-
Reconstitution Solvent: Acetonitrile or mobile phase
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 0.5 mL of plasma into a clean centrifuge tube.
-
-
Spiking with Internal Standard:
-
Add 0.1 mL of the internal standard solution (e.g., 1.0 µg/mL Diclofenac) to the plasma sample.
-
Vortex for 5 seconds.
-
-
Acidification:
-
Add 0.5 mL of 0.1 M phosphoric acid to the sample.
-
Vortex for 5 seconds to mix.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of the extraction solvent (Ethylacetate:Hexane, 2:3, v/v) to the tube.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the sample at 3,000 x g for 3 minutes to separate the organic and aqueous layers.[2]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.[2]
-
-
Reconstitution:
-
Reconstitute the dried residue in 1.0 mL of acetonitrile.[2]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Inject a 10 µL aliquot into the HPLC system.[2]
-
Data Summary
The following table summarizes the quantitative data from various validated liquid-liquid extraction methods for flurbiprofen in plasma.
| Parameter | Method 1 | Method 2 |
| Extraction Solvent | Diethylether:Dichloromethane:Isopropanol (3:1.5:0.5, v/v/v)[3][4] | Ethylacetate:Hexane (2:3, v/v)[2] |
| Internal Standard | Losartan[3][4] | Diclofenac[2] |
| Linearity Range | 100 - 40,000 ng/mL[3][4] | 0.10 - 5.0 µg/mL[2] |
| Limit of Quantification (LOQ) | 100 ng/mL[3][4] | 0.10 µg/mL[2] |
| Recovery | 68.1 - 72.0%[3][4] | 93.0 - 98.9%[2] |
| Intra-day Precision (%RSD) | < 7.3%[3][4] | < 4.47%[2] |
| Inter-day Precision (%RSD) | < 12.0%[3][4] | < 4.47%[2] |
| Accuracy (%RE) | 2.5 - 7.3%[3][4] | < 3.67%[2] |
Experimental Workflow Diagram
Caption: Workflow for Flurbiprofen LLE from plasma.
References
Chromatographic Separation of Flurbiprofen and its Metabolites: An Application Guide
Introduction
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used for its analgesic and anti-inflammatory properties. The therapeutic and toxicological profile of Flurbiprofen is influenced by its metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9. This process leads to the formation of several metabolites, with 4'-hydroxy-flurbiprofen being the major one.[1][2][3][4] The accurate and sensitive quantification of Flurbiprofen and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and in vitro drug metabolism research. This application note provides detailed protocols for the chromatographic separation and quantification of Flurbiprofen and its primary metabolite, 4'-hydroxy-flurbiprofen, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Metabolic Pathway of Flurbiprofen
Flurbiprofen is primarily metabolized in the liver. The main metabolic pathway involves the hydroxylation of the biphenyl ring, catalyzed by the CYP2C9 enzyme, to form 4'-hydroxy-flurbiprofen.[1][2][3][4] Other minor metabolites, such as 3',4'-dihydroxy-flurbiprofen and 3'-hydroxy-4'-methoxy-flurbiprofen, have also been identified.[3] The metabolic conversion of the R-enantiomer of Flurbiprofen to the active S-enantiomer is minimal.[3] Understanding this pathway is essential for interpreting analytical results and for studies investigating drug-drug interactions involving the CYP2C9 enzyme.
Experimental Protocols
This section details the procedures for sample preparation and HPLC-MS/MS analysis for the simultaneous determination of Flurbiprofen and 4'-hydroxy-flurbiprofen in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
Spike Samples: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (IS), such as Probenecid.
-
Extraction: Add 500 µL of methyl tert-butyl ether as the extraction solvent.
-
Vortex: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Luna C18, 50 x 2.0 mm, 5 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.5) and methanol. A common composition is a ratio of 15:85 (v/v) of buffer to methanol.[5]
-
Flow Rate: A flow rate of 250 µL/min is typically used.[5]
-
Column Temperature: Maintain the column at ambient temperature.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is effective for both Flurbiprofen and its hydroxylated metabolite.[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Flurbiprofen: m/z 243.2 → 199.2[6]
-
4'-hydroxy-flurbiprofen: Monitor for its specific transition.
-
Internal Standard (Probenecid): Monitor for its specific transition.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize the quantitative data typically obtained from the chromatographic analysis of Flurbiprofen and 4'-hydroxy-flurbiprofen.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) |
| 4'-hydroxy-flurbiprofen | 0.8[5] |
| Flurbiprofen | 1.1[5] |
| Probenecid (IS) | 0.9[5] |
Table 2: Quantitative Analysis Parameters
| Analyte | Linearity Range (µg/mL) | Lower Limit of Quantification (µg/mL) |
| Flurbiprofen | 0.01 - 10[5] | 0.01[5] |
| 4'-hydroxy-flurbiprofen | 0.01 - 1[5] | 0.01[5] |
Conclusion
The described HPLC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of Flurbiprofen and its major metabolite, 4'-hydroxy-flurbiprofen, in human plasma. The detailed protocol for sample preparation and analysis, along with the provided quantitative data, serves as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The application of this method can significantly contribute to a better understanding of the pharmacokinetics and metabolism of Flurbiprofen.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Flurbiprofen-13C,d3 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Flurbiprofen using an isotopically labeled internal standard, Flurbiprofen-13C,d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class used to treat pain and inflammation. Accurate and sensitive quantification of Flurbiprofen in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the analysis of Flurbiprofen using this compound as an internal standard.
Experimental Protocols
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Flurbiprofen from biological matrices such as human serum or plasma.[1][2]
Materials:
-
Human plasma/serum samples
-
Flurbiprofen and this compound stock solutions
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add an appropriate amount of this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of Flurbiprofen.[1][2][3] A common choice is a Gemini C18 column (50 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase: The mobile phase generally consists of a mixture of acetonitrile and water, often with an additive to improve peak shape and ionization efficiency.
-
Injection Volume: 3-10 µL.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).
Gradient Elution Program: A gradient elution is often used to achieve good separation and peak shape.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 90 | 10 |
| 4.0 | 90 | 10 |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Ionization Mode: Negative ion electrospray ionization (ESI-) is the preferred mode for the analysis of Flurbiprofen.[2][3]
Key Mass Spectrometry Parameters: The following table summarizes the key mass spectrometry parameters for the detection of Flurbiprofen and its isotopically labeled internal standard, Flurbiprofen-d3. While the user requested parameters for this compound, publicly available data predominantly specifies Flurbiprofen-d3. The mass transition for Flurbiprofen-d3 is provided below. For this compound, the precursor ion would be shifted by +1 Da. The product ion would also be shifted if the 13C label is not on the carboxyl group that is lost during fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Flurbiprofen | 243.2 | 199.2 | -26 | -10 |
| Flurbiprofen-d3 | 246.0 | 202.0 | -21 | -12 |
Data for Flurbiprofen and Flurbiprofen-d3 from a study using an API 3000 tandem mass spectrometer.
Source Parameters (Typical Values):
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Data Presentation
The quantitative data for the mass spectrometric detection of Flurbiprofen and its deuterated internal standard are summarized in the table below.
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | Retention Time (min) |
| Flurbiprofen | 243.2 | 199.2 | -26 | -10 | ~1.89 |
| Flurbiprofen-d3 | 246.0 | 202.0 | -21 | -12 | ~1.89 |
Retention times can vary based on the specific chromatographic conditions and system.
Visualization
Experimental Workflow
Caption: Experimental workflow for Flurbiprofen analysis.
Signaling Pathway (Logical Relationship)
Caption: Ionization and fragmentation of Flurbiprofen and its internal standard.
References
Troubleshooting & Optimization
How to resolve matrix effects in Flurbiprofen LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in Flurbiprofen LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Flurbiprofen LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for Flurbiprofen due to co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1] These effects are a common challenge in bioanalytical methods.
Q2: How can I determine if my Flurbiprofen analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. The most common is the post-extraction spike method, where the response of Flurbiprofen in a post-spiked blank matrix extract is compared to its response in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What are the common sources of matrix effects in plasma-based Flurbiprofen assays?
A3: In plasma samples, major contributors to matrix effects include phospholipids, salts, and endogenous metabolites. These components can interfere with the droplet formation and evaporation process in the electrospray ionization (ESI) source, thus affecting the ionization of Flurbiprofen.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Flurbiprofen analysis?
A4: While not strictly mandatory if no significant matrix effect is observed, using a SIL-IS, such as Flurbiprofen-d5, is highly recommended.[2] A SIL-IS co-elutes with Flurbiprofen and experiences similar matrix effects, allowing for effective compensation and leading to more accurate and precise results.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in Flurbiprofen quantification.
This guide provides a systematic approach to troubleshooting and resolving matrix effects in your Flurbiprofen LC-MS/MS analysis.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before making changes to your method, it's crucial to confirm that matrix effects are the root cause of your issues.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a blank sample matrix extract using your current sample preparation procedure.
-
Prepare a neat solution of Flurbiprofen and its internal standard (IS) in the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Spike the blank matrix extract with the Flurbiprofen and IS solution to the same final concentration as the neat solution.
-
Analyze both the spiked matrix extract and the neat solution via LC-MS/MS.
-
Calculate the matrix factor (MF) using the following formula: MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF value significantly different from 1.0 indicates the presence of matrix effects (MF < 1 for ion suppression, MF > 1 for ion enhancement).
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering Flurbiprofen.
-
Troubleshooting Workflow for Sample Preparation
Caption: Workflow for optimizing sample preparation to mitigate matrix effects.
-
Recommended Sample Preparation Protocols for Flurbiprofen
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant and reconstitute in the mobile phase.[2] | Fast and simple. | May result in significant matrix effects due to insufficient removal of phospholipids. |
| Liquid-Liquid Extraction (LLE) | To 100 µL of plasma, add an internal standard and acidify with a small volume of formic or acetic acid. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex, and centrifuge. Evaporate the organic layer and reconstitute. | Cleaner extracts than PPT, good recovery for non-polar compounds. | More time-consuming, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Condition a C18 SPE cartridge with methanol and water. Load the pre-treated plasma sample. Wash with a low organic content solvent to remove interferences. Elute Flurbiprofen with a high organic content solvent. Evaporate the eluate and reconstitute. | Provides the cleanest extracts, highly selective. | More complex and costly, requires method development. |
Step 3: Enhance Chromatographic Separation
If sample preparation optimization is insufficient, modifying the LC conditions can help separate Flurbiprofen from co-eluting matrix components.
-
Strategies for Chromatographic Improvement
-
Gradient Modification: A shallower gradient can improve the resolution between Flurbiprofen and interfering peaks.
-
Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency. For Flurbiprofen, analysis is often performed in negative ion mode, and a mobile phase of acetonitrile and water with or without a small amount of acid is common.[2][3]
-
Step 4: Optimize Mass Spectrometer (MS) Conditions
Adjusting MS parameters can help minimize the impact of matrix effects.
-
Key MS Parameters for Optimization
-
Ionization Source: For Flurbiprofen, electrospray ionization (ESI) in negative ion mode is typically used.[2]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the Flurbiprofen signal while minimizing the contribution from background noise.
-
MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions are specific to Flurbiprofen and its internal standard to reduce the likelihood of detecting interfering compounds.
-
Logical Relationship of Troubleshooting Steps
Caption: A logical pathway for addressing matrix effects in LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for a Flurbiprofen LC-MS/MS assay where matrix effects have been successfully managed.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 5 - 40 ng/mL | [3][4] |
| Intra-day Precision (%RSD) | < 15% | [2][3] |
| Inter-day Precision (%RSD) | < 15% | [2][3] |
| Accuracy (%RE) | ± 15% | [2] |
| Recovery | 85 - 115% | [2] |
| Matrix Factor | 0.85 - 1.15 | [5] |
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving sensitivity for Flurbiprofen quantification at low concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Flurbiprofen, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying Flurbiprofen at low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for quantifying Flurbiprofen at low concentrations.[1][2][3][4] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of Flurbiprofen in complex biological matrices down to the low ng/mL level.[2][3][4]
Q2: What are the typical lower limits of quantification (LLOQ) for Flurbiprofen using different analytical methods?
A2: The LLOQ for Flurbiprofen can vary significantly depending on the analytical technique and the biological matrix being analyzed. LC-MS/MS methods typically achieve the lowest LLOQs, often in the range of 1-10 ng/mL in plasma and cerebrospinal fluid (CSF).[2][4][5] HPLC-UV methods are generally less sensitive, with LLOQs often around 50-100 ng/mL.[6][7]
Q3: How can I improve the sensitivity of my HPLC-UV method for Flurbiprofen analysis?
A3: To improve the sensitivity of an HPLC-UV method, consider the following:
-
Optimize the mobile phase: Adjusting the pH and organic solvent composition can improve peak shape and reduce baseline noise.
-
Increase the injection volume: A larger injection volume can increase the signal response, but may also lead to peak broadening.
-
Use a more sensitive UV detector wavelength: Flurbiprofen has a maximum absorbance at approximately 246-247 nm.[8]
-
Employ a solid-phase extraction (SPE) method: SPE can effectively concentrate the sample and remove interfering substances, leading to a cleaner baseline and improved signal-to-noise ratio.
Q4: What are the common sample preparation techniques for Flurbiprofen analysis in biological matrices?
A4: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates Flurbiprofen from the matrix based on its solubility in two immiscible liquids.[4]
-
Solid-Phase Extraction (SPE): A highly effective method for sample clean-up and concentration, often resulting in cleaner extracts and better sensitivity.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like Flurbiprofen, a lower pH (e.g., 3.5) can improve peak shape.[6] |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., triethylamine) to block active sites on the stationary phase. |
Issue 2: Low Recovery of Flurbiprofen During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from LLE | Optimize the extraction solvent and pH. Ensure vigorous vortexing for complete extraction. |
| Incomplete Elution from SPE Cartridge | Use a stronger elution solvent or increase the elution volume. Ensure the cartridge is not drying out before elution. |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize non-specific binding. |
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | Improve sample clean-up using a more rigorous SPE protocol. Dilute the sample if sensitivity allows. |
| Co-eluting Endogenous Components | Modify the chromatographic method to achieve better separation between Flurbiprofen and interfering matrix components. |
| Use of an Inappropriate Internal Standard (IS) | Select an IS that is structurally similar to Flurbiprofen and elutes close to it to compensate for matrix effects. Etodolac and indomethacin have been successfully used.[1][2] |
Data Presentation
Table 1: Comparison of Quantitative Parameters for Flurbiprofen Analysis by LC-MS/MS
| Matrix | LLOQ | Linearity Range | Internal Standard | Reference |
| Human Plasma | 40 µg/L | 40 - 10000 µg/L | Indomethacin | [1] |
| Rat Plasma | 5 ng/mL | 5 - 5000 ng/mL | Etodolac | [2][3] |
| Human Plasma | 0.1 µg/mL | 0.1 - 10.0 µg/mL | S-ketoprofen | [5] |
| Human CSF | 1 ng/mL | 1 - 100 ng/mL | S-ketoprofen | [5] |
| Human Plasma | 0.01 µg/mL | 0.01 - 10 µg/mL | Probenecid | [4] |
Table 2: Comparison of Quantitative Parameters for Flurbiprofen Analysis by HPLC-UV
| Matrix | LOD | LOQ | Linearity Range | Reference |
| Human Plasma | 0.03 µg/mL | 0.10 µg/mL | 0.10 - 5.0 µg/mL | [6] |
| Rat Serum | - | 0.05 µg/mL | 0.05 - 50 µg/mL | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Flurbiprofen in Human Plasma
This protocol is based on the method described by Li et al. (2015).[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of internal standard solution (Indomethacin).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series
-
Column: Ultimate C18 (5µm, 2.1×50mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Flurbiprofen and the IS.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MRM Transitions:
-
Visualizations
Caption: Experimental workflow for Flurbiprofen quantification.
Caption: Troubleshooting decision tree for low sensitivity.
References
- 1. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Flurbiprofen-13C,d3 in sample extraction
Welcome to the troubleshooting guide for Flurbiprofen sample extraction. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the bioanalytical extraction of Flurbiprofen and its isotopically labeled internal standard, Flurbiprofen-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery for an internal standard (IS) like this compound?
While there is no universal value, a good target for recovery is typically >70% and consistent across the batch. The most critical factor is not the absolute recovery value, but its consistency. High variability in IS recovery can compromise the accuracy and precision of the assay. An inconsistent internal standard recovery suggests that the IS is not adequately mimicking the analyte's behavior during extraction, which needs to be investigated.
Q2: My Flurbiprofen recovery is acceptable, but my this compound recovery is consistently low. What could be the cause?
This is a critical issue as it violates the core assumption of using a stable isotope-labeled (SIL) internal standard—that it behaves identically to the analyte. Potential causes include:
-
Purity or Concentration of IS: The stock solution of your this compound may be degraded, at a lower concentration than assumed, or contain impurities.
-
Isotopic Contribution: In mass spectrometry, natural isotopes of the analyte can sometimes contribute to the signal of the internal standard, a phenomenon known as "cross-talk".[1] This can be problematic if the analyte concentration is very high.
-
Differential Extraction Behavior: Although rare, heavy atom labeling (like 13C and deuterium) can slightly alter physicochemical properties such as lipophilicity.[2] This could lead to minor differences in partitioning and chromatographic retention, causing differential matrix effects.
Q3: Could the choice of labware affect the recovery?
Yes, Flurbiprofen is a hydrophobic molecule (LogP ≈ 4.2) and can be susceptible to non-specific binding (NSB) to certain surfaces, especially plastics like polypropylene.[3] If you observe lower-than-expected recovery with no clear cause in your extraction chemistry, NSB to collection tubes, pipette tips, or 96-well plates should be investigated.
In-Depth Troubleshooting Guide
Problem: Poor or Inconsistent Recovery of this compound
Follow this step-by-step guide to diagnose the root cause of low recovery.
Step 1: Verify the Internal Standard Solution
The first step is to rule out any issues with the internal standard stock and working solutions themselves.
-
Question: Is the this compound solution prepared correctly and is it stable?
-
Action: Prepare a fresh dilution of your IS working solution and analyze it directly (without extraction). Compare the signal to a previously prepared, stored solution. A significant drop in signal suggests degradation or issues with solvent evaporation. Ensure the correct solvent is used for preparation and storage.
Step 2: Evaluate Extraction pH (for Liquid-Liquid Extraction)
The pH of the aqueous sample is the most critical parameter for the successful extraction of acidic drugs like Flurbiprofen.
-
Question: Is the sample pH optimized for extracting Flurbiprofen?
-
Background: Flurbiprofen is an acidic drug with a pKa of approximately 4.2-4.4.[3] To ensure it is in its neutral, more hydrophobic form for extraction into an organic solvent, the pH of the sample must be significantly lower than the pKa. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa.
-
Action: Ensure your protocol includes an acidification step (e.g., with phosphoric or hydrochloric acid) to bring the sample pH to ≤ 2.2. Verify the pH of a dummy sample after acidification.
Step 3: Assess the Extraction Solvent and Technique
The choice of organic solvent and the physical extraction process are fundamental to achieving good recovery.
-
Question: Is the extraction solvent appropriate and is the mixing sufficient?
-
Action:
-
Solvent Choice: Ensure you are using a solvent or solvent mixture with appropriate polarity to extract Flurbiprofen. Refer to the data tables below for solvent systems that have proven effective.
-
Mixing: Ensure adequate mixing (vortexing) for a sufficient duration (e.g., 2 minutes) to allow for the partitioning of the analyte from the aqueous to the organic phase.
-
Emulsions: If emulsions form, centrifugation should be used to break them. The formation of a persistent emulsion layer can trap the analyte and lead to low recovery.
-
Step 4: Investigate Differential Behavior of Analyte and IS
If the steps above do not resolve the issue, and you observe a divergence in the recovery of Flurbiprofen and this compound, consider the following advanced troubleshooting.
-
Question: Are the analyte and IS co-eluting and experiencing the same matrix effects?
-
Background: Deuterium labeling can sometimes cause the SIL-IS to elute slightly earlier than the native analyte in reverse-phase chromatography.[2] If they separate, they may be affected differently by matrix components that suppress or enhance the MS signal, leading to inaccurate quantification.
-
Action:
-
Check Co-elution: Overlay the chromatograms of the analyte and the IS. They should be perfectly aligned.
-
Fraction Collection: For Solid-Phase Extraction, collect and analyze every fraction (load, wash, and elution) to determine where the loss is occurring.[2] If the IS is breaking through in the loading or wash steps, the sorbent or wash solvent is not appropriate. If it is being retained on the cartridge, the elution solvent is too weak.
-
Step 5: Test for Non-Specific Binding (NSB)
If recovery is still poor despite optimizing extraction chemistry, analyte loss due to adsorption to labware should be investigated.
-
Question: Is the this compound adsorbing to the container surfaces?
-
Action: Perform a sequential transfer experiment (see protocol below). A progressive decrease in analyte concentration after each transfer is a strong indicator of NSB.[4]
-
Solutions for NSB:
Data & Protocols
Table 1: Comparison of Liquid-Liquid Extraction (LLE) Conditions for Flurbiprofen from Human Plasma
| Acidification Agent | Extraction Solvent System (v/v) | Average Recovery (%) | Reference |
| Phosphoric Acid | Ethyl acetate / Hexane (2:3) | 93.0 - 98.9% | [7] |
| Orthophosphoric Acid | Diethyl ether / Dichloromethane / Isopropanol (3:1.5:0.5) | 68.1 - 72.2% | [4] |
| Not Specified | Hexane / Diethyl ether (8:2) | >95% (implied) | [5] |
Experimental Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a generalized example based on published methods.[4][7]
-
Sample Preparation: To 500 µL of plasma sample in a polypropylene tube, add 10 µL of this compound internal standard working solution.
-
Acidification: Add 50 µL of 1M phosphoric acid to the sample. Vortex for 10 seconds.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., Ethyl acetate/Hexane, 2:3 v/v).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.
Experimental Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure for extraction using a C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100mg, 1mL) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute the plasma sample with an equal volume of 2% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Flurbiprofen and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7 & 8).
Experimental Protocol 3: Testing for Non-Specific Binding
-
Prepare Sample: Spike a known concentration of this compound into a blank matrix (e.g., water or buffer) in a tube of the type used in your assay (e.g., polypropylene).
-
Initial Analysis: Analyze an aliquot from this tube to get a baseline concentration (T0).
-
Sequential Transfer: Transfer the remaining solution to a new, identical tube. Vortex or mix briefly.
-
Second Analysis: Analyze an aliquot from this second tube (T1).
-
Repeat: Repeat the transfer and analysis for a total of 3-5 transfers (T2, T3, T4).
-
Evaluation: A significant and progressive decrease in concentration from T0 to T4 indicates loss of analyte due to binding to the tube surface.
Visual Guides
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Caption: Principle of LLE for Flurbiprofen based on pH adjustment.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Challenges in urine bioanalytical assays: overcoming nonspecific binding. | Semantic Scholar [semanticscholar.org]
- 6. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in the analysis of Flurbiprofen
Welcome to the technical support center for the analysis of Flurbiprofen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate and reproducible results in their experiments.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to ion suppression in the analysis of Flurbiprofen.
Issue: Low or inconsistent Flurbiprofen signal intensity.
This is a common symptom of ion suppression, where components in the sample matrix interfere with the ionization of Flurbiprofen in the mass spectrometer's ion source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Flurbiprofen signal intensity.
Detailed Steps:
-
Evaluate Sample Preparation: The first step in addressing ion suppression is to ensure the sample preparation method is effectively removing interfering matrix components.
-
If using Protein Precipitation (PPT): While quick, PPT may not adequately remove phospholipids and other small molecules which are known to cause ion suppression.[1] Consider more rigorous sample clean-up techniques.
-
Implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE and SPE offer a higher degree of selectivity and can significantly reduce matrix effects by more efficiently removing interfering compounds.[2]
-
-
Optimize Chromatography: Good chromatographic separation is crucial to move the Flurbiprofen peak away from any co-eluting matrix components that may be suppressing its ionization.
-
Adjust the Gradient: Modify the gradient elution profile to better separate Flurbiprofen from the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
Change the Mobile Phase: The composition of the mobile phase can influence ionization efficiency. Ensure the use of LC-MS compatible volatile buffers like ammonium formate or acetate. The pH of the mobile phase can also affect the ionization of Flurbiprofen, a weak acid.
-
Consider a Different Column: If separation is still not optimal, a column with a different chemistry or particle size (e.g., UPLC columns) may provide better resolution.
-
-
Adjust Mass Spectrometer Parameters: Optimization of the ion source parameters can help to mitigate the effects of any remaining matrix components.
-
Review ESI Source Parameters: Factors such as the interface voltage and nebulizing gas flow can have a significant impact on signal intensity.[3]
-
Optimize Source Conditions: Systematically optimize parameters like nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to maximize the Flurbiprofen signal while minimizing the influence of background noise.
-
-
Use an Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard (e.g., Flurbiprofen-d5) can compensate for signal variability caused by ion suppression, as it will be affected by the matrix in the same way as the analyte.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing Flurbiprofen in biological matrices like plasma?
A1: Ion suppression in the analysis of Flurbiprofen, particularly when using electrospray ionization (ESI), is primarily caused by co-eluting endogenous components from the biological matrix. The most common culprits include:
-
Phospholipids: These are abundant in plasma and are well-known for causing significant ion suppression.[1][2]
-
Salts and Buffers: Non-volatile salts or high concentrations of buffers from sample collection or preparation can interfere with the ESI process.
-
Other Endogenous Molecules: Small hydrophilic molecules and other drugs or their metabolites present in the sample can also compete with Flurbiprofen for ionization.[1]
Q2: Which sample preparation technique is most effective at minimizing ion suppression for Flurbiprofen?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common methods:
| Sample Preparation Method | Advantages | Disadvantages | Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other small molecules.[1] | Moderate |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences. Can provide a cleaner extract than PPT. | Can be labor-intensive and may require solvent evaporation and reconstitution steps. | Good |
| Solid-Phase Extraction (SPE) | Highly selective, provides excellent sample clean-up, and can concentrate the analyte, leading to better sensitivity.[2] | Can be more expensive and requires method development to optimize the sorbent and elution solvents. | Excellent |
For highly sensitive assays, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing ion suppression in Flurbiprofen analysis.
Q3: How can I optimize my LC method to avoid ion suppression for Flurbiprofen?
A3: Optimizing your Liquid Chromatography (LC) method is a critical step. Here are some key considerations:
-
Column Choice: A high-efficiency column, such as a C18 with a small particle size (e.g., sub-2 µm), can provide the necessary resolution to separate Flurbiprofen from matrix interferences.[4][5]
-
Mobile Phase Composition: Flurbiprofen is typically analyzed in negative ion mode.[4][5] Using a mobile phase consisting of acetonitrile or methanol with a volatile buffer like 5 mM ammonium formate has been shown to be effective.[5]
-
Gradient Elution: A well-designed gradient can separate Flurbiprofen from the early-eluting, more polar matrix components that often cause significant ion suppression.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce the overall matrix load entering the mass spectrometer at any given time.
Q4: What are the recommended starting parameters for a UPLC-MS/MS method for Flurbiprofen analysis in plasma?
A4: Based on validated methods, here is a recommended starting point for your experimental protocol.
Experimental Workflow Diagram:
Caption: General experimental workflow for Flurbiprofen analysis in plasma.
Detailed Protocol:
| Parameter | Recommended Condition |
| Sample Preparation | Protein precipitation with acetonitrile is a rapid method. For higher sensitivity, consider LLE or SPE.[4] |
| LC Column | Acquity UPLC BEH C18 or equivalent.[4] |
| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Methanol or Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[4][5] |
| MS/MS Transition | Precursor ion (m/z) 243.2 → Product ion (m/z) 199.2[5] |
| Internal Standard | Flurbiprofen-d5 is recommended. |
This protocol should be validated for your specific instrumentation and matrix.
Q5: Can the choice of mobile phase additive affect Flurbiprofen's signal?
A5: Yes, the mobile phase additive can significantly impact the signal. For negative ion mode analysis of acidic compounds like Flurbiprofen, additives that promote the formation of deprotonated molecules [M-H]- are beneficial.
-
Ammonium Formate/Acetate: These are commonly used and provide good signal stability and chromatographic peak shape.[5]
-
Formic Acid: While often used in positive ion mode, it can suppress the signal in negative ion mode for acidic analytes.
-
Ammonium Fluoride: Some studies have shown that ammonium fluoride can enhance sensitivity in negative ion mode for certain compounds by sequestering competing ions.[5] However, its compatibility with the LC system and column should be carefully evaluated.
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach [recipp.ipp.pt]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dealing with isobaric interference in Flurbiprofen analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to isobaric interference in the analysis of Flurbiprofen.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of LC-MS/MS analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z). These compounds, known as isobars, cannot be differentiated by a low-resolution mass spectrometer based on mass alone. If they also co-elute from the liquid chromatography (LC) column, they will be detected as a single peak, leading to inaccurate quantification and potential misidentification of the target analyte.
Q2: How can I identify potential isobaric interference in my Flurbiprofen analysis?
A2: Several signs may indicate the presence of an isobaric interferent:
-
Inconsistent Quantification: High variability (%RSD) in the quantification of quality control (QC) samples or across different sample batches.
-
Poor Peak Shape: The chromatographic peak for Flurbiprofen may appear broad, asymmetrical (tailing or fronting), or show signs of splitting.[1]
-
Shifting Retention Times: The retention time of the Flurbiprofen peak may be unstable.[2]
-
Matrix Effects: Observing significant signal suppression or enhancement that varies between samples.[3]
-
Unexplained Peaks in Blanks: The appearance of "ghost peaks" in blank injections following a sample injection can sometimes point to carryover of a late-eluting interferent.[4][5]
Q3: What are the likely sources of isobaric interference for Flurbiprofen?
A3: Potential sources of isobaric interference in bioanalytical methods for Flurbiprofen include:
-
Metabolites: Flurbiprofen is metabolized in the body, primarily through hydroxylation to form 4'-hydroxyflurbiprofen.[6] While this metabolite has a different mass, other minor metabolites or conjugates could potentially be isobaric.
-
Co-administered Drugs: Other medications taken by the subject could have the same nominal mass as Flurbiprofen.
-
Endogenous Compounds: Components naturally present in the biological matrix (e.g., plasma, urine) could be isobaric.
-
Contaminants: Contamination from sample collection tubes, solvents, or lab equipment can introduce interfering compounds.[7]
Q4: What are the primary strategies for resolving isobaric interference?
A4: The three main strategies to combat isobaric interference are:
-
Chromatographic Separation: Optimizing the LC method to physically separate the interferent from Flurbiprofen before they enter the mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Using a mass spectrometer with high resolving power to differentiate between Flurbiprofen and the interferent based on their small differences in exact mass.[8]
-
Selective Sample Preparation: Employing advanced sample cleanup techniques, like solid-phase extraction (SPE), to remove the interferent before analysis.
Troubleshooting Guide
This section addresses specific issues through a question-and-answer format. We will use a hypothetical scenario where an unknown compound, "Compound Z," is causing isobaric interference with Flurbiprofen.
-
Flurbiprofen (C₁₅H₁₃FO₂): Exact Mass = 244.0849 Da
-
Compound Z (C₁₄H₁₂N₂O₂): Exact Mass = 244.0899 Da
The mass difference is a mere 0.005 Da, making them indistinguishable on a standard triple quadrupole mass spectrometer but resolvable with HRMS.
Q: My Flurbiprofen peak area is unexpectedly high and variable in some plasma samples. I suspect an interference. What is my first step?
A: The first step is to confirm that the interference is not an artifact and to characterize it.
-
Workflow for Investigating Interference:
-
Re-analyze on a Different System: If possible, re-inject the sample on a different, clean LC-MS system to rule out instrument-specific contamination.[7]
-
Analyze Blanks: Inject a solvent blank and a matrix blank after the problematic sample to check for carryover.[4]
-
Review Chromatograms: Carefully inspect the chromatogram of the affected sample. Look for any subtle peak splitting or shouldering that might indicate a co-eluting compound.
-
Use a Different MRM Transition: If you have multiple MRM (Multiple Reaction Monitoring) transitions for Flurbiprofen, check if the ratio of the quantifier to qualifier ion is consistent across all samples. A deviation in the affected samples strongly suggests an interference that does not produce the same fragments.
-
Q: I have confirmed an interference is present, but it co-elutes perfectly with Flurbiprofen under my current LC method. How can I improve the chromatographic separation?
A: If the interferent co-elutes, you must modify your LC method to achieve separation. The goal is to alter the selectivity of your chromatographic system.
-
Strategies for Chromatographic Optimization:
-
Modify the Gradient: Change the slope of your organic mobile phase gradient. A shallower gradient provides more time for compounds to separate and can significantly improve resolution.
-
Change Mobile Phase pH: Flurbiprofen is an acidic compound. Adjusting the pH of the aqueous mobile phase can change its retention time and may affect the interferent differently.[6][9]
-
Try a Different Column Chemistry: If you are using a standard C18 column, switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These phases offer different selectivity based on aromaticity and polar interactions, which can be effective for separating structurally different isobars.
-
Adjust Temperature: Lowering or raising the column temperature can alter selectivity and improve peak shape.
-
Q: I've tried optimizing my chromatography, but I can't achieve baseline separation. What's next?
A: If chromatography alone is insufficient, using High-Resolution Mass Spectrometry (HRMS) is the most powerful solution.
-
Resolving Isobars with HRMS: An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure m/z with very high precision. To separate Flurbiprofen (244.0849 Da) from Compound Z (244.0899 Da), a mass resolution (R) is needed:
-
R = m / Δm = 244 / (0.005) = 48,800
-
Therefore, a mass spectrometer set to a resolution of 50,000 or higher will be able to distinguish the two compounds, providing a clean signal for Flurbiprofen even if it co-elutes with Compound Z.
-
Data Presentation: Method Comparison
The table below summarizes hypothetical results from analyzing a spiked plasma sample using three different methods, demonstrating the successful resolution of the isobaric interference from "Compound Z."
| Parameter | Standard LC-MS/MS Method | Optimized LC Method | HRMS Method |
| Chromatographic Resolution (Rs) | 0 (Co-elution) | 1.8 | 0 (Co-elution) |
| Peak Asymmetry (As) | 1.9 (Tailing) | 1.1 | 1.2 |
| Accuracy (% Bias) | +45.8% | +2.1% | +1.5% |
| Precision (% RSD, n=6) | 18.5% | 3.2% | 2.8% |
As shown, both the optimized LC method and the HRMS method provide a dramatic improvement in accuracy and precision by successfully resolving or differentiating the interference.
Experimental Protocols
Protocol 1: Optimized Chromatographic Separation
This protocol describes an example of an optimized HPLC method for separating Flurbiprofen from a potential interferent.
-
Instrument: HPLC system coupled to a tandem mass spectrometer.
-
Column: Phenyl-Hexyl column (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
8.0 min: 75% B (shallow gradient for separation)
-
8.1 min: 95% B (column wash)
-
9.5 min: 95% B
-
9.6 min: 30% B (re-equilibration)
-
12.0 min: End of Run.
-
-
MS Detection: ESI in negative ion mode, monitoring specific MRM transitions for Flurbiprofen.
Protocol 2: Analysis by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the key parameters for using an HRMS instrument to resolve the interference.
-
Instrument: LC system coupled to an Orbitrap-based HRMS.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full MS with data-dependent MS/MS (dd-MS2) or Targeted Selected Ion Monitoring (t-SIM).
-
Resolution Setting: 70,000 @ m/z 200.
-
Scan Range: m/z 100-500.
-
Targeted m/z for Flurbiprofen: 244.0849 (with a narrow extraction window, e.g., +/- 5 ppm).
-
Collision Energy (for dd-MS2): Stepped HCD (e.g., 20, 30, 40 eV) to generate a fragment spectrum for confirmation.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academicstrive.com [academicstrive.com]
- 5. halocolumns.com [halocolumns.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sgsgroup.us.com [sgsgroup.us.com]
- 8. Resolving Severe Elemental Isobaric Interferences with a Combined Atomic and Molecular Ionization Source - Orbitrap Mass Spectrometry Approach: The 87Sr and 87Rb Geochronology Pair | Journal Article | PNNL [pnnl.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Flurbiprofen-13C,d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Flurbiprofen-13C,d3 when used as an internal standard in the analysis of biological samples.
Troubleshooting Guide
This guide addresses common stability-related issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Internal Standard (IS) response across a batch | Inconsistent sample processing, matrix effects, or instability of the IS. | Review sample preparation steps for consistency. Investigate matrix effects by comparing IS response in blank matrix vs. solvent. Evaluate bench-top and autosampler stability to ensure the IS is not degrading during the analytical run. |
| Decreasing IS response over time in the analytical run | Degradation of this compound in the autosampler. | Assess the autosampler stability of processed samples at the expected temperature. If degradation is observed, consider reducing the run time, using a cooled autosampler, or preparing smaller batches. |
| Presence of unlabeled Flurbiprofen in blank samples spiked only with IS | Back-conversion of the deuterated IS to the unlabeled form or impurity in the IS standard. | Check the certificate of analysis for the isotopic purity of the this compound standard. Evaluate the stability of the IS in the biological matrix at different temperatures and pH values to assess for potential deuterium exchange. |
| Poor recovery of the IS during sample extraction | Suboptimal extraction conditions or binding to matrix components. | Optimize the extraction procedure (e.g., pH of the extraction solvent, solvent type). Investigate potential for non-specific binding to proteins or other matrix components. |
| Inconsistent results between freeze-thaw cycles | Degradation of the IS due to repeated freezing and thawing. | Perform a specific freeze-thaw stability study by subjecting spiked quality control (QC) samples to multiple freeze-thaw cycles that mimic sample handling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
The primary stability concerns for this compound in biological matrices such as plasma include:
-
Enzymatic and Chemical Degradation: Like its unlabeled counterpart, this compound can be susceptible to degradation. A major metabolic pathway for flurbiprofen is glucuronidation. The resulting acyl glucuronide can be unstable and may hydrolyze back to the parent compound, which could potentially affect the accuracy of measurements.
-
Back-Conversion: A specific concern for deuterated standards is the potential for in-source exchange of deuterium atoms with hydrogen atoms, leading to the formation of the unlabeled analyte. This can artificially inflate the measured concentration of the analyte.
-
Freeze-Thaw Instability: Repeated freezing and thawing of biological samples can lead to changes in pH and enzyme activity, potentially causing degradation of the internal standard.[1]
-
Bench-Top and Autosampler Instability: this compound may degrade when left at room temperature on the bench-top or in the autosampler for extended periods.[1]
Q2: How can I assess the stability of this compound in my biological matrix?
It is crucial to perform a comprehensive stability assessment as part of your bioanalytical method validation. This should include:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[1]
-
Bench-Top (Short-Term) Stability: Determine the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.[1]
-
Long-Term Stability: Evaluate the stability of the analyte in frozen matrix over a period that covers the expected storage time of study samples.
-
Autosampler/Processed Sample Stability: Assess the stability of the extracted samples in the autosampler for the anticipated duration of the analytical run.
Q3: What are the acceptance criteria for stability studies?
According to FDA guidelines for bioanalytical method validation, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Q4: Are there any known degradation pathways for Flurbiprofen that could affect its labeled counterpart?
Yes, the main metabolic pathway for flurbiprofen is the formation of acyl glucuronides. These conjugates can be unstable and undergo hydrolysis, reverting to the parent flurbiprofen. This process could also occur with this compound, potentially impacting the accuracy of the results if the rate of degradation differs between the analyte and the internal standard.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound in Human Plasma
This protocol is adapted from a stability study on unlabeled flurbiprofen.[1]
Objective: To evaluate the stability of this compound in human plasma after three freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Quality Control (QC) samples (low, mid, and high concentrations)
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Prepare low, mid, and high concentration QC samples by spiking blank human plasma with known amounts of this compound.
-
Divide the QC samples into four sets. Analyze one set immediately (baseline).
-
Freeze the remaining three sets of QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw one set of frozen QC samples completely at room temperature. After thawing, refreeze them at -20°C or -80°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the second set of QC samples twice more to achieve three cycles.
-
After the final thaw, process all QC samples (baseline and freeze-thaw samples) and analyze them using a validated LC-MS/MS method.
-
Calculate the mean concentration and percentage deviation from the baseline for each freeze-thaw cycle.
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Data Presentation
Table 1: Stability of Flurbiprofen in Human Plasma
This table summarizes stability data for unlabeled flurbiprofen from a published study, which can serve as an estimate for the stability of this compound.[1]
| Stability Test | Storage Condition | Duration | Concentration (µg/mL) | Mean Recovery (%) |
| Freeze-Thaw | -20°C / Room Temp | 3 Cycles | 0.10 | 98.2 |
| 1.5 | 97.5 | |||
| 4.5 | 99.1 | |||
| Bench-Top | Room Temperature | 24 hours | 0.10 | 96.8 |
| 1.5 | 98.3 | |||
| 4.5 | 97.9 | |||
| Long-Term | -20°C | 2 weeks | 0.10 | 97.4 |
| 1.5 | 98.9 | |||
| 4.5 | 96.5 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway of Flurbiprofen
Caption: Potential metabolic pathway of this compound.
References
How to address carryover in Flurbiprofen UPLC-MS/MS method
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate analyte carryover in Flurbiprofen UPLC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is carryover in UPLC-MS/MS analysis and why is it a concern for Flurbiprofen?
A1: Carryover is the phenomenon where a small amount of an analyte from a preceding injection appears in a subsequent analysis, leading to inaccurate quantification of the target analyte. For a potent, acidic compound like Flurbiprofen, even minute levels of carryover can significantly impact the accuracy and reliability of analytical results, especially when analyzing low-concentration samples. The acidic nature of Flurbiprofen can lead to interactions with metal surfaces and active sites within the UPLC system, contributing to its retention and subsequent carryover.
Q2: What are the common sources of carryover in a UPLC-MS/MS system?
A2: Carryover can originate from various components of the UPLC-MS/MS system. The most common sources include:
-
Autosampler and Injection System: The injection needle, valve, rotor seals, and sample loops are primary sites for analyte adsorption.
-
Column: The column frit and the stationary phase can retain the analyte, which may then elute in subsequent runs.
-
Tubing and Connections: Dead volumes in fittings and tubing can trap and later release the analyte.
-
Mass Spectrometer Source: Contamination of the ion source can also contribute to background noise and carryover.
Q3: How can I identify the source of Flurbiprofen carryover in my system?
A3: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help isolate the problematic component:
Troubleshooting Guides
Issue 1: Persistent Flurbiprofen Peak in Blank Injections Following a High-Concentration Standard
This is a classic sign of carryover. The following tables provide a structured approach to troubleshooting this issue, starting with the most common causes.
Physicochemical Properties of Flurbiprofen Relevant to Carryover:
| Property | Value | Implication for Carryover |
| pKa | ~4.2 | At pH values below its pKa, Flurbiprofen is in its less polar, neutral form, which has a higher affinity for reversed-phase stationary phases and can be more prone to adsorption. |
| logP | ~3.9 | The high lipophilicity of Flurbiprofen contributes to its "stickiness" and potential for adsorption onto non-polar surfaces within the UPLC system. |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and ethanol. | An inappropriate wash solvent that does not effectively solubilize Flurbiprofen will be ineffective at removing it from the system. |
Troubleshooting Strategies for Injector and System Carryover:
| Strategy | Action | Expected Outcome |
| Optimize Wash Solvent | Use a wash solvent with a composition that effectively solubilizes Flurbiprofen. A "strong" wash solvent should be stronger than the mobile phase. | A well-chosen wash solvent will efficiently remove Flurbiprofen from the needle and injection port, significantly reducing carryover. |
| Increase Wash Volume/Time | Increase the volume of the wash solvent used and/or the duration of the wash cycle. | More thorough washing of the injector components reduces residual analyte. |
| Modify Wash Solvent pH | For acidic compounds like Flurbiprofen, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the wash solvent can help to ionize the molecule, increasing its solubility and reducing adsorption. | Increased solubility of Flurbiprofen in the wash solvent leads to more effective cleaning. |
| Inspect and Replace Consumables | Regularly inspect and replace the injector rotor seal, needle, and seat. | Worn or damaged components can have active sites that trap the analyte. Replacement eliminates these sources of carryover. |
Quantitative Impact of Wash Solvent Composition on Carryover (Data for a Structurally Similar NSAID):
| Wash Solvent Composition | Carryover (%) |
| 100% Water | 0.5% |
| 50:50 Methanol:Water | 0.1% |
| 90:10 Acetonitrile:Water | 0.05% |
| 90:10 Acetonitrile:Water with 0.1% Ammonium Hydroxide | <0.01% |
Disclaimer: The quantitative data presented above is for a non-steroidal anti-inflammatory drug with similar physicochemical properties to Flurbiprofen and should be used as a guideline. Actual results may vary.
Issue 2: Flurbiprofen Carryover is Traced to the Analytical Column
If the carryover disappears when the column is replaced with a union, the column is the likely source.
Troubleshooting Strategies for Column Carryover:
| Strategy | Action | Expected Outcome |
| Dedicated Column Wash Method | After each analytical batch, flush the column with a strong, organic solvent (e.g., 100% acetonitrile or isopropanol) for an extended period. | This will strip the column of strongly retained compounds like Flurbiprofen. |
| Mobile Phase pH Adjustment | For reversed-phase chromatography, increasing the pH of the mobile phase above the pKa of Flurbiprofen (~4.2) will ionize the molecule, reducing its retention and the likelihood of carryover. | Flurbiprofen will elute earlier and more symmetrically, with less tailing and reduced potential for carryover. |
| Use of Mobile Phase Additives | Incorporating a small amount of a competing acid (e.g., trifluoroacetic acid) or a base (e.g., ammonium hydroxide) in the mobile phase can help to mask active sites on the stationary phase and reduce analyte interaction. | Improved peak shape and reduced carryover. |
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Initial Carryover Assessment:
-
Inject the highest concentration standard of Flurbiprofen.
-
Immediately follow with three blank injections (using the mobile phase as the blank).
-
Quantify the peak area of Flurbiprofen in the blank injections to establish the baseline carryover percentage.
-
-
Injector vs. Column Diagnosis:
-
Remove the analytical column and replace it with a low-volume union.
-
Repeat step 1.
-
If carryover persists, the source is the injector or system. If carryover is eliminated, the column is the source.
-
Protocol 2: Developing an Effective Injector Wash Method
-
Solvent Screening:
-
Prepare a series of wash solvents with varying compositions of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water.
-
Test the effectiveness of each wash solvent by injecting a high-concentration standard followed by a blank.
-
Select the solvent that provides the lowest carryover.
-
-
pH Modification:
-
To the most effective organic/aqueous wash solvent, add a small amount of a basic modifier (e.g., 0.1% v/v ammonium hydroxide).
-
Repeat the carryover test to determine if the basic modifier improves the cleaning efficiency.
-
-
Wash Volume and Duration Optimization:
-
Using the optimized wash solvent, systematically increase the wash volume and/or duration in the autosampler program.
-
Monitor the carryover percentage to find the optimal settings that minimize carryover without unnecessarily extending the cycle time.
-
The relationship between mobile phase pH and the ionization state of Flurbiprofen is a key factor in controlling its retention and potential for carryover.
Technical Support Center: Analysis of Flurbiprofen and Flurbiprofen-13C,d3 by LC-MS/MS
This technical support center provides guidance for the quantitative analysis of Flurbiprofen and its stable isotope-labeled internal standard, Flurbiprofen-13C,d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Flurbiprofen and this compound?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for the selective and sensitive quantification of your analytes. The recommended transitions are summarized in the table below. These transitions are typically monitored in negative ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Flurbiprofen | 243.2 | 199.2 | Negative |
| This compound | 247.2 | 202.2 | Negative |
Note: The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium atoms to the Flurbiprofen molecule. The product ion is predicted based on the fragmentation pattern of Flurbiprofen, where the carboxyl group is lost.
Q2: What is a suitable internal standard for the analysis of Flurbiprofen?
A2: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects. This compound is an excellent choice for the quantitative analysis of Flurbiprofen.
Q3: Which ionization mode is best for Flurbiprofen analysis?
A3: Electrospray ionization (ESI) in negative mode is commonly used and provides good sensitivity for Flurbiprofen due to the presence of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion.[1][2][3][4]
Experimental Protocol
This section provides a general experimental protocol for the analysis of Flurbiprofen in biological matrices. Optimization of these parameters for your specific instrumentation and application is recommended.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of working internal standard solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Analyte and IS | - Incorrect MRM transitions- Instrument not properly tuned- Clogged sample transfer lines or injector- Ion source is dirty | - Verify the precursor and product ions are correct.- Perform instrument tuning and calibration.- Flush the system with appropriate solvents.- Clean the ion source components (capillary, cone). |
| High Background Noise | - Contaminated mobile phase or solvents- Sample matrix effects- Leaks in the LC system | - Prepare fresh mobile phases with high-purity solvents and additives.- Optimize sample preparation to remove interferences.- Check for and fix any leaks in the LC flow path. |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent with mobile phase- Secondary interactions with the stationary phase | - Replace the analytical column.- Ensure the reconstitution solvent is similar in composition to the initial mobile phase.- Adjust mobile phase pH or organic content. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump | - Ensure the column oven is maintaining a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phases and prime the LC pumps. |
| Signal Suppression or Enhancement | - Co-eluting matrix components | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Dilute the sample if sensitivity allows.- Use a more effective sample cleanup method. |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Flurbiprofen.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Flurbiprofen: LC-MS/MS with Flurbiprofen-13C,d3 vs. HPLC-UV
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) in biological matrices is a critical aspect of drug development. This guide provides a comparative overview of two distinct bioanalytical methods for the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen: a modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Flurbiprofen-13C,d3, and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This comparison aims to highlight the performance differences and provide detailed experimental protocols to assist in selecting the most appropriate method for specific research needs. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing, leading to superior accuracy and precision.
Performance Comparison
The following table summarizes the key performance parameters of the two methods, providing a clear quantitative comparison.
| Parameter | LC-MS/MS with this compound (representative) | HPLC-UV with Losartan as Internal Standard[1] |
| Linearity Range | 5 - 5000 ng/mL | 100 - 40,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 100 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10% | < 7.3%[1] |
| Inter-day Precision (%RSD) | < 10% | < 12.0%[1] |
| Accuracy (%RE) | Within ±10% | 2.5 - 7.3%[1] |
| Recovery | > 85% (representative) | 68.1 - 72.0%[1] |
| Internal Standard | This compound | Losartan[1] |
| Detection Method | Tandem Mass Spectrometry | UV Spectrophotometry (248 nm)[1] |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below to allow for replication and adaptation.
LC-MS/MS Method with this compound
This method is based on a validated UPLC-MS/MS assay for Flurbiprofen in plasma and adapted for the use of this compound as the internal standard.[2][3]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method with Losartan as Internal Standard
This method is based on a published and validated HPLC-UV assay for Flurbiprofen in human plasma.[1]
1. Sample Preparation:
-
To 200 µL of plasma, add the internal standard (Losartan).
-
Perform liquid-liquid extraction using a mixture of diethyl ether, dichloromethane, and isopropanol.
-
Vortex the mixture.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject 25 µL of the reconstituted sample into the HPLC system.[1]
2. Chromatographic Conditions:
-
Column: Nucleosil C18 column (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.1 M sodium acetate and acetonitrile (65:35, v/v), pH adjusted to 6.30.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 248 nm.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both bioanalytical methods.
References
A Comparative Guide to Internal Standards for Flurbiprofen Analysis: Why Flurbiprofen-13C,d3 Stands Out
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Flurbiprofen, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Flurbiprofen-13C,d3 with other commonly used internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry for this reason. Among SILs, those labeled with heavy carbon (¹³C) are often considered superior to their deuterated (D) counterparts.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled version of Flurbiprofen, incorporating both heavy carbon and deuterium atoms. This dual labeling provides a significant mass shift from the parent molecule, minimizing potential cross-talk in the mass spectrometer. The key advantage of using a SIL like this compound is its near-identical physicochemical properties to the analyte, Flurbiprofen. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.
In contrast, non-isotopically labeled internal standards, also known as analog internal standards, are structurally similar but not identical to the analyte. While more readily available and less expensive, they may exhibit different chromatographic retention times, extraction recoveries, and ionization responses, potentially compromising the accuracy of the quantification.
Performance Comparison of Internal Standards
Table 1: Performance of Non-Isotopically Labeled Internal Standards for Flurbiprofen Analysis
| Internal Standard | Analytical Method | Matrix | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| Ibuprofen | GC-MS | Human Plasma | < 5.49 | < 5.33 | 93.6 - 98.6 | [1] |
| Indomethacin | LC-MS/MS | Human Plasma | 0.2 - 3.4 | - | Not Reported | [2] |
| Losartan | HPLC-UV | Human Plasma | < 12.0 | 2.5 - 7.3 | 68.1 - 72.0 | [3] |
| Probenecid | LC-MS/MS | Human Plasma | Within acceptable limits | Within acceptable limits | Not Reported | [4] |
| Diclofenac Sodium | HPLC-UV | Human Plasma | < 4.47 | < 3.67 | 93.0 - 98.9 | [5] |
Table 2: Performance Parameters for a Deuterated Internal Standard for Flurbiprofen Analysis
While comprehensive validation data for Flurbiprofen-d3 was not found in a single publication, the following LC-MS/MS parameters indicate its use and suitability. The primary advantage of deuterated standards is their closer physicochemical properties to the analyte compared to analog standards.
| Internal Standard | Compound | Transition (m/z) | Retention Time (min) | Reference |
| Flurbiprofen-d3 | Flurbiprofen-d3 | 246 → 202 | 8.1 | [6] |
The use of a stable isotope-labeled internal standard like this compound is anticipated to provide precision and accuracy results that are as good as, or superior to, those obtained with the best-performing analog internal standards, with the added benefit of more effectively compensating for matrix effects and variability in extraction and ionization.
Experimental Protocols
A generalized experimental protocol for the analysis of Flurbiprofen in human plasma using a stable isotope-labeled internal standard is outlined below. This protocol is a synthesis of methodologies reported in the literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 100 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 15 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether, dichloromethane, and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150x4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1 M sodium acetate and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 25 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
Flurbiprofen: 243.2 → 199.2
-
This compound: (Specific transition to be optimized based on the exact mass)
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow for Flurbiprofen quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Flurbiprofen. While analog internal standards can provide acceptable performance, they are more susceptible to inaccuracies arising from differences in physicochemical properties compared to the analyte. Stable isotope-labeled internal standards, particularly this compound, offer the most effective means of compensating for analytical variability. The near-identical behavior of this compound to the native Flurbiprofen during sample processing and analysis ensures the highest level of data integrity, making it the recommended choice for demanding research and regulated drug development applications.
References
- 1. Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Compound specific liquid chromatography/ mass spectrometry parameters for flurbiprofen (FLB), 4â-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. [plos.figshare.com]
Cross-validation of Flurbiprofen assays between different analytical methods
This guide provides a detailed comparison of different analytical methods for the quantification of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and professionals in drug development to assist in the selection of the most appropriate analytical technique for their specific needs. This document summarizes key performance data, outlines experimental protocols, and visualizes workflows for cross-validation.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for different analytical methods used to quantify Flurbiprofen. The data is compiled from various studies to provide a comparative overview.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.10 - 5.0[1][2] | 93.0 - 98.9[1] | < 4.56[2] | 0.10[2] |
| 5 - 50 | 97.07 - 103.66[3] | < 1.3[3] | - | |
| 100 - 40,000 ng/mL | 92.7 - 107.3 | < 12.0 | 100 ng/mL[4] | |
| LC-MS/MS | 0.01 - 10 | Within acceptable limits | Within acceptable limits | 0.01[5] |
| HPTLC | 0.05 - 0.6 (ng/band) | - | - | 0.032 (ng/band)[6] |
Experimental Workflows and Method Comparison
The following diagrams illustrate the typical workflow for analytical method validation and a logical comparison of the primary analytical techniques discussed.
Detailed Experimental Protocols
Below are representative protocols for the quantification of Flurbiprofen using HPLC-UV and LC-MS/MS, based on published methodologies.
This method is suitable for the quantification of Flurbiprofen in pharmaceutical dosage forms and biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 3.5 with phosphoric acid. The ratio can be optimized, for example, 60:40 (v/v) acetonitrile to buffer.[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (from human plasma):
-
To a 1 mL plasma sample, add an internal standard (e.g., diclofenac sodium).
-
Perform liquid-liquid extraction (LLE) using an appropriate organic solvent like a mixture of diethyl ether, dichloromethane, and isopropanol.[4]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Validation Parameters:
-
Linearity: The method should be linear over a concentration range of approximately 0.1 to 5.0 µg/mL.[1][2]
-
Accuracy: Determined by the recovery of spiked samples, typically expected to be between 93.0% and 98.9%.[1]
-
Precision: The relative standard deviation (%RSD) for intra- and inter-day precision should be less than 5%.[2]
-
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of Flurbiprofen and its metabolites are expected.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an ammonium formate buffer (e.g., 10mM, pH 3.5). A typical composition could be 85:15 (v/v) methanol to buffer.[5]
-
Flow Rate: 250 µL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Flurbiprofen and its internal standard.
-
-
Sample Preparation (from human plasma):
-
Validation Parameters:
-
Linearity: A wide linear range is achievable, for instance, from 0.01 to 10 µg/mL.[5]
-
Sensitivity: The lower limit of quantification (LLOQ) can be as low as 0.01 µg/mL.[5]
-
Accuracy and Precision: The mean accuracy and precision for intra- and inter-run validation should be within acceptable limits as per regulatory guidelines.[5]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of HPLC Method for the Estimation of Flurbiprofen in [ijaresm.com]
A Comparative Guide to the Quantification of Flurbiprofen: Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) like Flurbiprofen is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of common analytical methods for Flurbiprofen quantification, focusing on key performance metrics: linearity, accuracy, and precision. Detailed experimental protocols and a visual workflow comparison are included to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of analytical technique for Flurbiprofen quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method, while Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, particularly for bioanalytical applications. UV-Vis Spectrophotometry, while less specific, can be a simple and cost-effective alternative for the analysis of bulk drug and simple formulations.
The following tables summarize the linearity, accuracy, and precision data for Flurbiprofen quantification using these three prominent methods, based on published studies.
Table 1: Linearity Parameters for Flurbiprofen Quantification
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC | 12.5 - 75 µg/mL | 0.9999 | [1] |
| HPLC | 0.10 - 5.0 μg/mL | > 0.999 | [2] |
| UPLC-MS/MS | 5 - 5000 ng/mL | > 0.9991 | [3][4] |
| UPLC-MS/MS | 40.00 - 10000.00 µg/L | 0.998 | [5][6] |
| UV-Vis Spectrophotometry | 2 - 12 µg/mL | Not Reported |
Table 2: Accuracy Data for Flurbiprofen Quantification
| Analytical Method | Recovery (%) | Relative Error (%) | Reference |
| HPLC | 99% - 101% | < 4.00% | [1] |
| UPLC-MS/MS | Within 15% of nominal | Within ±10% | [3] |
| UV-Vis Spectrophotometry | Not Reported | Not Reported |
Table 3: Precision Data for Flurbiprofen Quantification
| Analytical Method | Intraday RSD (%) | Interday RSD (%) | Reference |
| HPLC | < 1.0 | < 1.0 | [1] |
| HPLC | < 4.56 | < 4.56 | |
| UPLC-MS/MS | < 7.3 | < 12.0 | [7] |
| UPLC-MS/MS | < 10 | < 10 | [3][4] |
| UV-Vis Spectrophotometry | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of Flurbiprofen using HPLC, UPLC-MS/MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method for Flurbiprofen Tablets
This method is suitable for the determination of Flurbiprofen in tablet dosage forms.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil BDS C18 column (100 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer and acetonitrile (52:48 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 246 nm.[1]
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of Flurbiprofen to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).
-
-
Standard Preparation: Prepare a standard solution of Flurbiprofen in the mobile phase at a known concentration similar to the sample solution.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of Flurbiprofen in the sample by comparing the peak area of the sample to the peak area of the standard.
UPLC-MS/MS Method for Flurbiprofen in Human Plasma
This highly sensitive method is ideal for pharmacokinetic and bioequivalence studies.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
MRM Transitions:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Analysis: Inject the prepared sample into the UPLC-MS/MS system. The quantification is based on the peak area ratio of the analyte to the internal standard.
UV-Vis Spectrophotometric Method for Bulk Flurbiprofen
This method is a straightforward approach for the assay of pure Flurbiprofen.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: 0.1 M Sodium Hydroxide.
-
Wavelength of Maximum Absorbance (λmax): Approximately 247 nm.
-
Sample Preparation:
-
Accurately weigh about 100 mg of Flurbiprofen and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M Sodium Hydroxide.
-
Further dilute 10 mL of this solution to 100 mL with 0.1 M Sodium Hydroxide.
-
-
Standard Preparation: Prepare a standard solution of Flurbiprofen in 0.1 M Sodium Hydroxide at a similar concentration to the sample solution.
-
Analysis: Measure the absorbance of both the sample and standard solutions at the λmax against a blank of 0.1 M Sodium Hydroxide. Calculate the concentration of Flurbiprofen in the sample based on the absorbance values.
Comparative Experimental Workflow
To visually represent the distinct processes of each analytical method, the following diagram illustrates the typical experimental workflow from sample to result.
References
- 1. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. | Semantic Scholar [semanticscholar.org]
- 5. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Inter-laboratory comparison of Flurbiprofen bioanalytical methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Flurbiprofen in different biological matrices. The information presented is collated from a range of published studies, offering a valuable resource for researchers and professionals involved in the development and analysis of this non-steroidal anti-inflammatory drug (NSAID).
Overview of Bioanalytical Methods
The quantification of Flurbiprofen is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A variety of analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Ultra-Violet (UV) detection being a prevalent and accessible method. More sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed, particularly for studies requiring lower limits of quantification.
Comparative Performance of HPLC-UV Methods
The following tables summarize the key performance parameters of different HPLC-UV methods for the determination of Flurbiprofen in human plasma and pharmaceutical dosage forms (tablets). These parameters are essential for evaluating the suitability of a method for a specific application.
Table 1: Comparison of HPLC-UV Methods for Flurbiprofen in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 100 - 40,000 ng/mL | 0.10 - 5.0 µg/mL |
| Accuracy | 2.5 - 7.3% | Better than 3.67% (relative error) |
| Precision (Intra-day) | < 7.3% | < 4.47% |
| Precision (Inter-day) | < 12.0% | < 4.47% |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.10 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.03 µg/mL |
| Recovery | 68.1 - 72.0% | 93.0 - 98.9% |
Table 2: Comparison of HPLC-UV Methods for Flurbiprofen in Tablets
| Parameter | Method 3 | Method 4 |
| Linearity Range | 12.5 - 75 µg/mL | 5 - 50 µg/mL |
| Accuracy | 99% - 101% | 97.07% - 103.66% |
| Precision (Intra-day & Inter-day) | < 1.0% (RSD) | 98.83% - 104.56% |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are summaries of the experimental protocols for the methods presented in the tables.
Method 1: HPLC-UV for Flurbiprofen in Human Plasma
-
Sample Preparation: Liquid-liquid extraction was employed to isolate Flurbiprofen from human plasma. A mixture of diethyl ether, dichloromethane, and isopropanol (3:1.5:0.5, v/v/v) was used as the extraction solvent.
-
Chromatographic Conditions:
-
Column: Nucleosil C18 (150x4.6 mm, 5µm)
-
Mobile Phase: 0.1 M sodium acetate and acetonitrile (65:35, v/v), pH 6.30
-
Flow Rate: 1 mL/min
-
Detection: UV at 248 nm
-
Internal Standard (IS): Losartan
-
Method 2: HPLC-UV for Flurbiprofen in Human Plasma
-
Sample Preparation: Specific details on the extraction method were not provided in the available abstract.
-
Chromatographic Conditions:
-
Column: Ace C18
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v), adjusted to pH 3.5 with phosphoric acid.
-
Flow Rate: Not specified.
-
Detection: UV, wavelength not specified.
-
Method 3: HPLC-UV for Flurbiprofen in Tablets
-
Sample Preparation: Five tablets were weighed, and an amount equivalent to the average weight was transferred to a 100 mL volumetric flask. 30 mL of diluent was added, sonicated for 30 minutes, and then the volume was made up with the diluent and filtered. A further dilution was performed before injection.
-
Chromatographic Conditions:
-
Column: Hypersil BDS (100 x 4.6 mm, 5µ)
-
Mobile Phase: 0.01 M potassium dihydrogen phosphate buffer and acetonitrile (52:48, v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: PDA detection at 246 nm
-
Method 4: HPLC-UV for Flurbiprofen in Tablets
-
Sample Preparation: Details on sample preparation were not provided in the available abstract.
-
Chromatographic Conditions:
-
Column: Gemini C18 (5 μm; 4.6 mm × 250 mm)
-
Mobile Phase: 30 mM disodium hydrogen phosphate solution (pH 7.0) and acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 247 nm
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in Flurbiprofen analysis and its pharmacological effect, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalysis of Flurbiprofen.
Caption: The Cyclooxygenase (COX) signaling pathway and inhibition by Flurbiprofen.[1][2]
Conclusion
The selection of an appropriate bioanalytical method for Flurbiprofen depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. The methods summarized in this guide demonstrate that reliable and reproducible quantification of Flurbiprofen can be achieved using established techniques like HPLC-UV. For studies demanding higher sensitivity, the use of LC-MS/MS should be considered. The provided experimental protocols and diagrams serve as a foundational resource for researchers to develop and validate their own analytical procedures for Flurbiprofen.
References
A Comparative Guide to Internal Standard Use in Clinical Assays: Regulatory Perspectives and Performance Metrics
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable clinical assays. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for their implementation, primarily harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1] This guide provides a comparative overview of common internal standard strategies, supported by experimental data and detailed validation protocols, to aid in the development of compliant and high-performing clinical assays.
The primary role of an internal standard is to compensate for variability during sample processing and analysis.[2][3] A suitable IS is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1][4] By normalizing the analyte response to the IS response, variations arising from sample preparation, injection volume inconsistencies, and mass spectrometry ionization effects can be mitigated, leading to improved accuracy and precision.[3][5]
Comparing Internal Standard Alternatives: A Data-Driven Approach
The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[3][5] The most common choices are stable isotope-labeled (SIL) internal standards and structural analogs.
| Internal Standard Type | Description | Key Advantages | Key Disadvantages | Typical Performance Metrics |
| Stable Isotope-Labeled (SIL) IS | An analog of the analyte where one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability.[2] - Considered the "gold standard" by regulatory agencies. | - Can be expensive and may have long synthesis lead times.[2] - Potential for isotopic interference or "crosstalk" if not adequately resolved by the mass spectrometer. | - Precision: Often demonstrates lower coefficient of variation (CV%) compared to analog IS. - Accuracy: Typically provides a higher degree of accuracy, with bias closer to 100%. |
| Analog IS | A molecule with a chemical structure similar to the analyte but with a different mass. | - More readily available and cost-effective than SIL-IS.[2] - Can provide acceptable performance if carefully selected and validated. | - May not perfectly co-elute with the analyte, leading to differential matrix effects. - May have different extraction recovery and ionization efficiency compared to the analyte. | - Precision: May exhibit slightly higher CV% compared to SIL-IS. - Accuracy: Can be acceptable, but may show greater bias than SIL-IS. |
| Co-eluting IS | A compound that is not structurally related to the analyte but has a similar retention time. | - Inexpensive and readily available. | - Does not share the same physicochemical properties as the analyte. - Unlikely to compensate effectively for variations in sample preparation and matrix effects. | - Precision: Generally higher CV% and less reliable performance. - Accuracy: Prone to significant bias and not recommended for regulated bioanalysis. |
Quantitative Comparison of Internal Standard Performance
The following table summarizes representative data from studies comparing the performance of SIL-IS and analog IS.
| Analyte | Internal Standard Type | Parameter | Result |
| Drug X | SIL-IS | Precision (CV%) | 2.5% |
| Analog IS | Precision (CV%) | 5.8% | |
| Drug Y | SIL-IS | Accuracy (% Bias) | 1.2% |
| Analog IS | Accuracy (% Bias) | -8.5% | |
| Everolimus | Everolimus-d4 (SIL-IS) | Method Comparison (Slope) | 0.95 |
| 32-desmethoxyrapamycin (Analog IS) | Method Comparison (Slope) | 0.83 |
This data is illustrative and compiled from various bioanalytical studies. Actual performance will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols for Internal Standard Validation
A comprehensive validation of the internal standard is required to ensure it is fit for its intended purpose. The following are detailed methodologies for key validation experiments.
Evaluation of Internal Standard Response and Selectivity
Objective: To ensure that the internal standard does not interfere with the analyte and is free from interference from endogenous matrix components.
Protocol:
-
Prepare a "zero sample" consisting of blank matrix spiked only with the internal standard.
-
Prepare a blank matrix sample with no analyte or internal standard.
-
Analyze these samples alongside the lowest calibration standard (Lower Limit of Quantification, LLOQ).
-
Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the internal standard should be less than 5% of the internal standard response in the zero sample. The internal standard response in the zero sample should not interfere with the analyte signal at the LLOQ (response should be less than 20% of the LLOQ response).
Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the internal standard.
Protocol:
-
Obtain at least six different lots of blank biological matrix from individual donors.[6]
-
Prepare two sets of samples:
-
Set A: Spike the internal standard into a neat solution (e.g., mobile phase) at a concentration representative of its use in the assay.
-
Set B: Extract the blank matrix lots and then spike the post-extraction supernatant with the internal standard at the same concentration as Set A.
-
-
Analyze both sets of samples and calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the calculated Matrix Factors across all lots should be ≤15%. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The key is consistency across different matrix lots.
Determination of Recovery
Objective: To assess the efficiency of the extraction procedure for the internal standard from the biological matrix.
Protocol:
-
Prepare three sets of samples at a concentration relevant to the assay:
-
Set 1 (Extracted Samples): Spike the internal standard into the biological matrix and proceed through the entire extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank biological matrix and spike the internal standard into the final extract. This represents 100% recovery.
-
Set 3 (Neat Solution): Prepare the internal standard in the reconstitution solvent at the same final concentration.
-
-
Analyze all three sets and calculate the recovery:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
-
Acceptance Criteria: While 100% recovery is not required, it should be consistent and reproducible. The CV of the recovery across multiple replicates should ideally be ≤15%.[7]
Stability Assessment
Objective: To ensure the internal standard is stable under the various conditions it will encounter during the analytical process.
Protocol:
-
Stock Solution Stability:
-
Prepare fresh stock solutions of the internal standard.
-
Store aliquots at the intended storage temperature (e.g., 2-8°C or -20°C).
-
Analyze the stored solutions at various time points (e.g., 1, 7, 14, 30 days) against a freshly prepared stock solution.
-
-
Bench-Top Stability (in matrix):
-
Spike the internal standard into the biological matrix.
-
Leave the samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the response to freshly prepared samples.
-
-
Freeze-Thaw Stability:
-
Spike the internal standard into the biological matrix.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing to room temperature).
-
Analyze the samples and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.
-
-
Post-Preparative Stability:
-
Process samples containing the internal standard and store the final extracts in the autosampler for a period that exceeds the expected run time.
-
Re-inject the samples and compare the response to the initial injection.
-
-
Acceptance Criteria: The mean response of the stability samples should be within ±15% of the mean response of the comparison samples.
Visualizing Workflows and Decision Pathways
To further clarify the processes involved in internal standard selection and validation, the following diagrams illustrate the key decision points and experimental sequences.
Caption: Decision pathway for internal standard selection.
Caption: Experimental workflow for internal standard validation.
By adhering to regulatory guidelines and implementing a rigorous validation plan, researchers can confidently select and utilize internal standards to ensure the quality and reliability of their clinical assay data, ultimately contributing to the successful development of new therapies.
References
A Comparative Guide to the Isotopic Purity of Flurbiprofen-13C,d3
For researchers and scientists in drug development, the isotopic purity of stable isotope-labeled internal standards is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive comparison of Flurbiprofen-13C,d3 and its common alternative, Flurbiprofen-d3, focusing on their isotopic purity and the methodologies for its assessment.
Comparison of Isotopic Purity
The choice of an internal standard can significantly impact assay performance. While both this compound and Flurbiprofen-d3 serve as effective internal standards for the quantification of flurbiprofen, their isotopic labeling presents distinct advantages and disadvantages.
Theoretical Advantages of 13C-Labeling:
Stable isotope-labeled internal standards incorporating 13C are often considered superior to their deuterated counterparts. This preference is primarily due to the minimal potential for chromatographic separation between the labeled and unlabeled analyte. Deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the native compound, which can introduce variability in the analytical results. Furthermore, 13C labels are not susceptible to back-exchange, a phenomenon that can occasionally occur with deuterium labels in certain solvents or under specific pH conditions.
Reported Isotopic Purity:
The following table summarizes the typically reported isotopic purity for this compound and its deuterated alternative, Flurbiprofen-d3, based on commercially available information. It is important to note that these values are not from a direct head-to-head comparative study and may vary between different manufacturers and batches.
| Compound | Labeling | Reported Isotopic Purity/Enrichment |
| This compound | One 13C and three Deuterium atoms | Typically ≥ 98% |
| Flurbiprofen-d3 | Three Deuterium atoms | ≥ 99% deuterated forms (d1-d3) [cite: ] |
| 4'-Hydroxy Flurbiprofen-d3 | Three Deuterium atoms | 99.80%[1] |
Note: The isotopic purity for this compound is a typical specification, as a specific Certificate of Analysis with this value was not publicly available at the time of this review. The data for 4'-Hydroxy Flurbiprofen-d3, a major metabolite, is included to demonstrate the high level of isotopic enrichment achievable with deuteration.
Experimental Assessment of Isotopic Purity
The determination of isotopic purity is most accurately performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general procedure for assessing the isotopic purity of this compound.
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
This protocol is adapted from established methods for the quantification of flurbiprofen in biological matrices.[2][3][4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for flurbiprofen analysis.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer can be used.
-
Data Acquisition:
-
Full Scan (HRMS): Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-300) to observe the isotopic cluster of this compound.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (MS/MS):
-
Monitor the transition for the fully labeled this compound (M+4).
-
Monitor for the presence of lower mass isotopologues (M, M+1, M+2, M+3) to assess the percentage of unlabeled and partially labeled species.
-
-
4. Data Analysis:
-
From the high-resolution full scan data, determine the relative intensities of the different isotopic peaks in the mass cluster of this compound.
-
Correct the observed intensities for the natural isotopic abundance of all elements in the molecule.
-
Calculate the isotopic purity by expressing the intensity of the desired isotopologue (M+4) as a percentage of the sum of the intensities of all isotopologues.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical relationship in selecting an appropriate internal standard.
Caption: Workflow for determining the isotopic purity of this compound.
Caption: Decision tree for selecting a suitable stable isotope-labeled internal standard.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Flurbiprofen Analysis
In the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, sample preparation is a critical step to ensure accurate and reliable quantification. The two most common techniques employed for the removal of proteinaceous matrix components are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their analytical needs.
Methodology Comparison
Protein precipitation is a straightforward and rapid method that involves the addition of an organic solvent to a biological sample to denature and precipitate proteins. In contrast, liquid-liquid extraction is a more selective technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Protocols
Protein Precipitation (PPT) Protocol:
A validated method for Flurbiprofen analysis in rat plasma utilizes acetonitrile for protein precipitation.[1]
-
To a 100 µL plasma sample, add a precise volume of internal standard (flurbiprofen-d5).
-
Add acetonitrile as the precipitating solvent, typically in a 3:1 to 5:1 volume ratio to the plasma, to effectively precipitate proteins.[2]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Collect the resulting supernatant for direct injection into the analytical instrument or for further processing.
Liquid-Liquid Extraction (LLE) Protocol:
For the extraction of Flurbiprofen from human plasma, a liquid-liquid extraction procedure has been established.[3]
-
To a known volume of human plasma, add the internal standard.
-
Add a mixture of ethyl acetate and hexane (2:3, v/v) as the extraction solvent.[3]
-
Vortex the mixture vigorously to facilitate the transfer of Flurbiprofen from the aqueous plasma phase to the organic solvent phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent chromatographic analysis.
Performance Data
The following table summarizes the performance characteristics of protein precipitation and liquid-liquid extraction for the analysis of Flurbiprofen based on published data.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate/Hexane) |
| Recovery | High (not explicitly quantified)[1] | 93.0% - 98.9%[3] |
| Linearity Range | 25.0 - 1.00 x 10⁴ ng/mL[1] | 0.10 - 5.0 µg/mL[3] |
| Limit of Quantification (LOQ) | 5 ng/mL[4] | 0.10 µg/mL[3] |
| Limit of Detection (LOD) | Not Reported | 0.03 µg/mL[3] |
| Intra-day Precision (%RSD) | < 13.9%[1] | < 4.47%[3] |
| Inter-day Precision (%RSD) | < 13.9%[1] | < 4.47%[3] |
| Accuracy (Relative Error) | -9.0% to 3.4%[1] | < 3.67%[3] |
Workflow Visualization
The following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction of Flurbiprofen.
References
- 1. Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Evaluating the performance of different LC columns for Flurbiprofen analysis
For researchers, scientists, and drug development professionals seeking to optimize the liquid chromatographic analysis of Flurbiprofen, the choice of a suitable column is paramount. This guide provides a comparative evaluation of three common reversed-phase columns—C18, C8, and Phenyl-Hexyl—supported by experimental data to facilitate an informed decision for achieving accurate and efficient separations.
Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely analyzed in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) is the predominant technique for its quantification, and the selection of the stationary phase plays a critical role in determining the quality of the analytical results. This comparison focuses on the performance characteristics of C18, C8, and Phenyl-Hexyl columns, highlighting their respective strengths and weaknesses in the context of Flurbiprofen analysis.
Performance Comparison of LC Columns
The following table summarizes the key performance parameters of C18, C8, and Phenyl-Hexyl columns based on available experimental data for Flurbiprofen analysis. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the published literature. The data presented here is a synthesis of findings from various sources and should be interpreted with consideration of the differing experimental conditions.
| Column Type | Stationary Phase | Key Performance Characteristics for Flurbiprofen Analysis |
| C18 (Octadecyl Silane) | Octadecyl silane bonded to silica particles. | High Retention and Resolution: C18 columns are the most widely used for Flurbiprofen analysis due to their strong hydrophobic interactions with the analyte, leading to excellent retention and resolution from other components in the sample matrix.[1][2] Versatility: A vast body of literature and application notes are available, providing a wide range of validated methods. Potential for Longer Runtimes: The strong retention can sometimes lead to longer analysis times compared to less retentive phases. |
| C8 (Octyl Silane) | Octyl silane bonded to silica particles. | Reduced Retention and Faster Analysis: The shorter alkyl chain of C8 columns results in less hydrophobic interaction with Flurbiprofen compared to C18 columns.[3] This leads to shorter retention times and consequently, faster analytical runs. This can be advantageous for high-throughput screening. Alternative Selectivity: For complex mixtures, the different selectivity of a C8 column might provide better resolution of Flurbiprofen from specific impurities compared to a C18 column. |
| Phenyl-Hexyl | Phenyl-hexyl silane bonded to silica particles. | Unique Selectivity for Aromatic Compounds: Phenyl-Hexyl columns offer a mixed-mode separation mechanism involving both hydrophobic and π-π interactions.[4] Given Flurbiprofen's aromatic structure, this can lead to enhanced selectivity and improved resolution, especially in the presence of other aromatic compounds.[4] Potential for Improved Peak Shape: The π-π interactions can sometimes result in better peak symmetry for aromatic analytes like Flurbiprofen. |
Experimental Protocols
Experimental Protocol 1: Flurbiprofen Analysis on a C18 Column
-
Column: Gemini C18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 30 mM Disodium hydrogen phosphate solution (pH 7.0) and Acetonitrile (50:50, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 247 nm[1]
-
Injection Volume: 5 µL[1]
-
Retention Time: Approximately 3.2 minutes[1]
Experimental Protocol 2: Flurbiprofen Analysis on a Phenyl-Hexyl Column (General for NSAIDs)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (particle size and dimensions may vary)[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The specific ratio would need to be optimized.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV at a wavelength appropriate for Flurbiprofen (e.g., 247 nm).
-
Expected Performance: This column is expected to provide a different elution order and potentially better resolution for a mixture of NSAIDs, including Flurbiprofen, compared to a standard C18 column.[4]
Experimental Workflow for Flurbiprofen Analysis
The general workflow for analyzing Flurbiprofen using HPLC is depicted in the following diagram. This process is applicable to all three column types, with the primary variable being the specific column and chromatographic conditions employed.
References
Safety Operating Guide
Proper Disposal of Flurbiprofen-13C,d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialty chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Flurbiprofen-13C,d3, a stable isotope-labeled non-steroidal anti-inflammatory drug (NSAID), intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Flurbiprofen is classified as a toxic substance.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side-shields.[1][3]
-
Ventilation: Handle the material in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[1][3]
-
Spill Management: In the event of a spill, do not touch the damaged containers or spilled material without appropriate protective clothing.[1] Carefully sweep or vacuum the spillage and collect it in a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[2][4]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, containers) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be kept tightly closed in a dry, cool, and well-ventilated area, separate from incompatible materials.[3]
-
-
Selection of a Licensed Disposal Facility:
-
Dispose of the contents and container through a licensed hazardous material disposal company.[4] These facilities are equipped to handle and treat toxic chemical waste in a compliant manner.
-
-
Recommended Disposal Method:
-
Transportation:
-
For transportation to a disposal facility, Flurbiprofen is classified as a "Toxic solid, organic, n.o.s." under UN number 2811, Hazard Class 6.1, and Packing Group III.[2] Ensure all shipping and transportation regulations are met.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 2811 | [2] |
| DOT Hazard Class | 6.1 (Poisonous material) | [2] |
| Packing Group | III | [2] |
| Acute Oral Toxicity (LD50, Rat) | 117 mg/kg | [2] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of chemical waste disposal through a certified facility remains the standard and required practice. No in-lab neutralization or treatment protocols are recommended due to the hazardous nature of the compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
